molecular formula C11H11NO B14426860 Benzamide, 4-methyl-N-2-propyn-1-yl- CAS No. 82225-34-1

Benzamide, 4-methyl-N-2-propyn-1-yl-

Katalognummer: B14426860
CAS-Nummer: 82225-34-1
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: FZZGXDBZYPOTEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Benzamide, 4-methyl-N-2-propyn-1-yl- is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide, 4-methyl-N-2-propyn-1-yl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 4-methyl-N-2-propyn-1-yl- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

82225-34-1

Molekularformel

C11H11NO

Molekulargewicht

173.21 g/mol

IUPAC-Name

4-methyl-N-prop-2-ynylbenzamide

InChI

InChI=1S/C11H11NO/c1-3-8-12-11(13)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3,(H,12,13)

InChI-Schlüssel

FZZGXDBZYPOTEQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)NCC#C

Herkunft des Produkts

United States
Foundational & Exploratory

A Comprehensive Technical Guide to Benzamide, 4-methyl-N-2-propyn-1-yl-

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical structure, properties, synthesis, and potential biological activities of Benzamide, 4-methyl-N-2-propyn-1-yl-, a molecule of interest in medicinal chemistry and drug discovery.

Introduction and Molecular Identity

Benzamide, 4-methyl-N-2-propyn-1-yl-, also known by its IUPAC name 4-methyl-N-(prop-2-yn-1-yl)benzamide , is an organic compound featuring a benzamide core structure. This scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] The molecule is further characterized by two key substitutions: a methyl group at the para-position (position 4) of the benzene ring and a propargyl group (a prop-2-yn-1-yl moiety) on the amide nitrogen.

The presence of the N-propargyl group is particularly noteworthy. This functional group is a known "warhead" in medicinal chemistry, capable of forming covalent bonds with biological targets, leading to irreversible inhibition. It is a key feature in several marketed drugs, particularly monoamine oxidase (MAO) inhibitors.[2] The combination of the substituted benzamide and the N-propargyl group suggests a rich potential for diverse biological activities.

Chemical Structure

Caption: Chemical structure of 4-methyl-N-(prop-2-yn-1-yl)benzamide.

Physicochemical and Computed Properties

PropertyValueSource/Method
Molecular Formula C₁₁H₁₁NOCalculated
Molecular Weight 173.21 g/mol Calculated
CAS Number Not assigned-
Appearance White to off-white solid (Predicted)Inferred from similar benzamides[3]
Melting Point 70-80 °C (Estimated)Based on 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide (76 °C)[4]
Boiling Point >300 °C (Estimated)Based on 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide (333.4 °C)[4]
Solubility Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water.Inferred from general properties of benzamides[3]
Topological Polar Surface Area (TPSA) 29.1 ŲComputed (similar to N-Methyl-4-(prop-2-yn-1-yl)benzamide)[5]
logP (Octanol-Water Partition Coefficient) ~1.2-1.5 (Estimated)Computed (similar to N-Methyl-4-(prop-2-yn-1-yl)benzamide)[5]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 1Calculated
Rotatable Bonds 2Calculated

Synthesis and Characterization

The synthesis of 4-methyl-N-(prop-2-yn-1-yl)benzamide can be readily achieved through standard amide bond formation chemistry. A reliable and high-yielding approach is the Schotten-Baumann reaction between an acyl chloride and a primary amine.

Synthetic Workflow

synthesis_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products reactant1 4-Methylbenzoyl chloride reaction Amide Bond Formation (Schotten-Baumann Reaction) reactant1->reaction reactant2 Propargylamine reactant2->reaction solvent Dichloromethane (DCM) solvent->reaction base Triethylamine (Et₃N) or Pyridine base->reaction temperature 0 °C to Room Temperature temperature->reaction product 4-methyl-N-(prop-2-yn-1-yl)benzamide reaction->product byproduct Triethylammonium chloride reaction->byproduct

Caption: General workflow for the synthesis of 4-methyl-N-(prop-2-yn-1-yl)benzamide.

Experimental Protocol

This protocol is adapted from standard procedures for N-alkylation of amides.[3]

  • Preparation: To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add propargylamine (1.0 eq.) and a suitable solvent such as dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 eq.), to the solution and stir for 10-15 minutes.

  • Addition of Acyl Chloride: Dissolve 4-methylbenzoyl chloride (1.05 eq.) in DCM and add it dropwise to the cooled amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product.

Spectroscopic Characterization (Expected)
  • ¹H NMR: Expected signals would include a singlet for the methyl group on the benzene ring (~2.4 ppm), a doublet for the methylene protons of the propargyl group (~4.2 ppm), a triplet for the terminal alkyne proton (~2.2 ppm), and aromatic protons in the range of 7.2-7.8 ppm.

  • ¹³C NMR: Signals corresponding to the methyl carbon, the carbons of the benzene ring, the amide carbonyl, and the two sp-hybridized carbons of the alkyne would be expected.

  • IR Spectroscopy: Characteristic peaks would include the N-H stretch (~3300 cm⁻¹), the C≡C-H stretch (~3250 cm⁻¹), the C=O stretch of the amide (~1640 cm⁻¹), and the C≡C stretch (~2120 cm⁻¹).

Potential Biological Activities and Applications

While no specific biological studies on 4-methyl-N-(prop-2-yn-1-yl)benzamide have been published, the structural motifs present in the molecule allow for informed speculation on its potential therapeutic applications.

Monoamine Oxidase (MAO) Inhibition

The N-propargyl group is a classic pharmacophore for irreversible MAO inhibitors. These enzymes are crucial in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO can increase the levels of these neurotransmitters in the brain, a mechanism used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[2] The benzamide portion of the molecule would serve to orient the propargyl group within the active site of the enzyme for covalent modification.

Anticancer Activity

Numerous benzamide derivatives have been investigated and developed as anticancer agents.[6] They can exert their effects through various mechanisms, including inhibition of protein kinases, disruption of cell cycle progression, and induction of apoptosis. For instance, a series of m-(4-morpholinoquinazolin-2-yl)benzamides have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade in many cancers.

PI3K_pathway_inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Benzamide Derivative (e.g., T10) Inhibitor->PI3K inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by benzamide derivatives.

Antimicrobial Activity

The benzamide scaffold is also present in compounds with demonstrated antibacterial and antifungal properties.[6] The lipophilic nature imparted by the methyl and propargyl groups could potentially enhance the penetration of microbial cell membranes, a key attribute for antimicrobial efficacy.[1]

Conclusion

Benzamide, 4-methyl-N-2-propyn-1-yl- is a synthetically accessible molecule that combines the privileged benzamide scaffold with the reactive N-propargyl functional group. While direct biological data is lacking, analysis of its structural components strongly suggests potential as a modulator of various biological targets. Its potential as a MAO inhibitor, an anticancer agent, or an antimicrobial compound warrants further investigation. The synthetic protocol and physicochemical estimations provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related compounds.

References

  • ScienceOpen. Crystal structure of 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate. [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • ResearchGate. N-Substituted 3-Aminooxindoles and N-Propargyl Derivatives: Potential Biological Activities against Alzheimer's Disease. [Link]

  • PubMed. Synthesis and Antitumor Activities Evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in Vitro and in Vivo. [Link]

  • Preprints.org. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of 4-methyl-N-2-propyn-1-yl-benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-substituted benzamides are a cornerstone of medicinal chemistry, demonstrating a vast range of biological activities.[1] The precise characterization of novel benzamide derivatives is paramount for advancing drug discovery and development. This technical guide provides a comprehensive framework for the synthesis and detailed spectroscopic analysis of 4-methyl-N-2-propyn-1-yl-benzamide, a molecule incorporating a reactive propargyl group suitable for further chemical modification, such as in click chemistry applications. This document outlines a robust synthetic protocol, predicts the characteristic signals in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and provides detailed, field-proven experimental methodologies. The causality behind experimental choices is explained to provide researchers with a self-validating system for characterization.

Synthesis and Purification

The most reliable and direct method for preparing N-substituted benzamides is the Schotten-Baumann reaction.[1] This method involves the acylation of a primary amine (propargylamine) with an acyl chloride (4-methylbenzoyl chloride) in the presence of a mild base to neutralize the HCl byproduct. This approach was chosen for its high efficiency and the ready availability of the starting materials. A study by Adam et al. (2016) successfully employed this method to synthesize analogous N-propynylbenzamides, demonstrating its suitability for this class of compounds.[2]

Synthesis_Scheme cluster_reagents Reagents cluster_product Product r1 4-Methylbenzoyl Chloride p1 4-methyl-N-2-propyn-1-yl-benzamide r1->p1 + r2 Propargylamine r2->p1 reagent K₂CO₃ (aq) THF reagent->p1

Caption: Schotten-Baumann reaction for the synthesis of the target compound.

Structural Elucidation and Spectroscopic Analysis

The unequivocal confirmation of the molecular structure is achieved through a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of 4-methyl-N-2-propyn-1-yl-benzamide are numbered as shown below.

Caption: Structure of 4-methyl-N-2-propyn-1-yl-benzamide with atom numbering.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms.[3] The spectrum is predicted to be recorded in deuterated chloroform (CDCl₃), a common solvent for this class of compounds.[4]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment Rationale
~7.70 d 2H J ≈ 8.2 H2, H6 Protons ortho to the electron-withdrawing carbonyl group are deshielded.
~7.25 d 2H J ≈ 8.2 H3, H5 Protons ortho to the electron-donating methyl group are more shielded.
~6.50 br s 1H - H9 (N-H) Amide protons are exchangeable and often appear as a broad singlet.
~4.28 dd 2H J ≈ 5.2, 2.6 H10 (CH₂) Methylene protons coupled to both the N-H proton and the acetylenic proton.
~2.40 s 3H - H7 (CH₃) Aromatic methyl protons typically appear as a singlet in this region.

| ~2.25 | t | 1H | J ≈ 2.6 | H12 (≡C-H) | Terminal alkyne proton shows a characteristic triplet due to coupling with the CH₂ group. |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required.[4]

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Assignment Rationale
~167.5 C8 (C=O) The carbonyl carbon of an amide is highly deshielded.
~142.0 C4 Aromatic quaternary carbon attached to the methyl group.
~131.0 C1 Aromatic quaternary carbon attached to the carbonyl group.
~129.3 C3, C5 Aromatic CH carbons ortho to the methyl group.
~127.5 C2, C6 Aromatic CH carbons ortho to the carbonyl group.
~80.5 C11 (≡C) Quaternary sp-hybridized carbon of the alkyne.
~71.8 C12 (≡C-H) Terminal sp-hybridized carbon of the alkyne.
~29.5 C10 (CH₂) Aliphatic methylene carbon adjacent to the nitrogen and alkyne.

| ~21.5 | C7 (CH₃) | Aromatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
~3300 Strong N-H Stretching (Amide)
~3290 Strong, Sharp ≡C-H Stretching (Terminal Alkyne)
~3050 Medium Ar C-H Aromatic C-H Stretching
~2120 Weak, Sharp C≡C Alkyne C≡C Stretching
~1645 Very Strong C=O Amide I Band (C=O Stretch)[6]
~1550 Strong N-H Amide II Band (N-H Bend)[6]

| 1600-1450 | Medium-Weak | C=C | Aromatic Ring Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule under ionization.[4] For benzamides, electron ionization (EI) typically results in a stable molecular ion.[7]

Predicted Mass Spectrometry Data (EI)

m/z (Mass-to-Charge Ratio) Proposed Fragment Rationale
173 [M]⁺ Molecular ion peak corresponding to the full molecule (C₁₁H₁₁NO).
119 [C₈H₇O]⁺ A major fragment resulting from the cleavage of the amide C-N bond, forming the stable 4-methylbenzoyl (p-toluoyl) cation. This is a characteristic fragmentation for benzamides.[8]
91 [C₇H₇]⁺ Loss of CO from the 4-methylbenzoyl cation to form the tropylium ion.

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Fragments from the propargylamine side chain. |

Integrated Analytical Workflow

The comprehensive characterization of 4-methyl-N-2-propyn-1-yl-benzamide follows a logical progression from synthesis to multi-faceted spectroscopic analysis, ensuring the final structural confirmation is built on corroborating evidence.

Analytical_Workflow cluster_spectroscopy Spectroscopic Methods A Synthesis (Schotten-Baumann) B Purification (Recrystallization) A->B C Structural Analysis B->C D ¹H & ¹³C NMR Spectroscopy B->D E Infrared (IR) Spectroscopy F Mass Spectrometry (MS) G Final Structure Confirmation D->G E->G F->G

Caption: Workflow from synthesis to structural confirmation.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and characterization of benzamide derivatives.[2][3][4]

Synthesis of 4-methyl-N-2-propyn-1-yl-benzamide
  • Dissolve Amine: In a 250 mL round-bottomed flask, dissolve propargylamine (1.0 eq) in 50 mL of tetrahydrofuran (THF).

  • Add Base: Add a solution of potassium carbonate (1.5 eq) in 50 mL of water to the flask.

  • Cool Reaction: Place the flask in an ice bath and stir the mixture for 15 minutes. The cooling is necessary to control the exothermic reaction.

  • Add Acyl Chloride: Add a solution of 4-methylbenzoyl chloride (1.0 eq) in 25 mL of THF dropwise over 30 minutes using an addition funnel.

  • React: Allow the mixture to stir overnight, gradually warming to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL of ethyl acetate.

  • Wash: Combine the organic extracts and wash successively with 50 mL of 1M HCl, 50 mL of saturated aqueous NaHCO₃, and 50 mL of brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified product for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[3]

  • Transfer: Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube.

  • Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[3]

  • Acquisition: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]

    • ¹H NMR: Acquire 16-64 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire 1024 or more scans using proton decoupling.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (if low melting point) or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the key absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.[7]

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire the mass spectrum using Electron Ionization (EI) mode.

  • Analysis: Identify the molecular ion peak and analyze the major fragmentation peaks to confirm the structure.

Conclusion

The structural characterization of 4-methyl-N-2-propyn-1-yl-benzamide can be confidently achieved through the systematic application of synthesis and spectroscopic analysis. The predicted NMR, IR, and MS data provide a clear spectral fingerprint for this molecule. The ¹H NMR spectrum is defined by its distinct aromatic AA'BB' system and the characteristic signals of the N-propargyl group. The ¹³C NMR confirms the presence of all 11 unique carbon environments. Key IR stretches for the amide and terminal alkyne functional groups, along with a definitive molecular ion peak and a characteristic base peak at m/z 119 in the mass spectrum, provide unambiguous corroborating evidence. This guide serves as a robust resource for researchers in the synthesis and validation of this and related benzamide derivatives.

References

  • Vertex AI Search. (n.d.). INFRARED SPECTROSCOPY (IR).
  • BenchChem. (2025). Mass Spectrometry of 2-Bromo-N-phenylbenzamide and its Derivatives: A Comparative Guide.
  • BenchChem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
  • Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • University of slide. (n.d.). Infrared (IR) Spectroscopy.
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum.
  • BenchChem. (2025). The Synthesis, Characterization, and Potential Biological Significance of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Technical Review.
  • BenchChem. (2025). Structural Elucidation of 2-amino-N-(4-methylphenyl)benzamide using 1H and 13C NMR Spectroscopy.
  • Adam, F., et al. (2016). Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. ResearchGate.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL.

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Unraveling Gas-Phase Dissociation Dynamics: Mass Spectrometry Fragmentation of N-Propargyl-p-toluamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their metabolites is non-negotiable. N-propargyl-p-toluamide (C₁₁H₁₁NO, MW: 173.21 g/mol ) is a structurally compelling molecule featuring a p-tolyl ring, an amide linkage, and a terminal alkyne (propargyl group). This whitepaper provides an authoritative, mechanistic breakdown of its mass spectrometry (MS) fragmentation patterns, synthesizing core gas-phase ion chemistry with field-proven experimental workflows.

Ionization Modalities and Structural Constraints

The behavior of N-propargyl-p-toluamide in a mass spectrometer is dictated by the energy deposited during ionization and the molecule's inherent structural constraints.

In Electron Ionization (EI, 70 eV) , the high-energy bombardment strips an electron—most likely from the nitrogen lone pair or the carbonyl oxygen—generating a radical cation [M]+∙ at m/z 173[1]. Because 70 eV vastly exceeds the ~10 eV ionization energy of the molecule, the molecular ion possesses significant internal energy, driving extensive unimolecular decomposition[1].

Conversely, in Electrospray Ionization (ESI) , a soft ionization technique, the molecule undergoes protonation to form an even-electron species [M+H]+ at m/z 174.

Critical Insight: Unlike aliphatic amides with extended alkyl chains, N-propargyl-p-toluamide lacks a γ-hydrogen on an sp³-hybridized carbon. This structural reality entirely precludes the classic McLafferty rearrangement[2][3]. Consequently, the molecule is forced to dissipate its internal energy almost exclusively through direct bond cleavages and subsequent neutral losses.

Mechanistic Fragmentation Pathways (The "Why")

The fragmentation of N-propargyl-p-toluamide is highly predictable when applying Stevenson's Rule and the Even-Electron Rule. The pathways below explain the causality behind the most prominent peaks in the mass spectrum.

Pathway A: Alpha-Cleavage and Acylium Ion Formation (m/z 119)

The most vulnerable bond in benzamide derivatives is the C–N amide bond[4]. Cleavage at this alpha position results in the expulsion of a propargyl amine radical ( ∙NH−CH2​−C≡CH , 54 Da) and the formation of the p-toluoyl cation at m/z 119[5].

  • Causality: This fragment almost universally constitutes the base peak (100% abundance) because the resulting acylium ion ( [p−CH3​−C6​H4​−C≡O]+ ) is intensely resonance-stabilized by both the carbonyl oxygen and the conjugated p-tolyl ring[5].

Pathway B: Carbon Monoxide Extrusion and Tropylium Formation (m/z 91)

The p-toluoyl cation (m/z 119) is a transient intermediate. It rapidly undergoes a thermodynamically favorable neutral loss of carbon monoxide (CO, 28 Da) to yield a fragment at m/z 91[4][5].

  • Causality: While the initial loss of CO generates a localized p-tolyl cation, the immense internal energy allows this ion to undergo a rapid ring-expansion rearrangement. The resulting structure is the tropylium cation ( [C7​H7​]+ ), a highly stable, delocalized 6π-electron aromatic system[5].

Pathway C: Deep Aromatic Fragmentation (m/z 65 and 39)

The tropylium ion (m/z 91) further dissipates energy through a cascade of ring contractions. It expels a neutral molecule of acetylene ( C2​H2​ , 26 Da) to form the cyclopentadienyl cation ( [C5​H5​]+ ) at m/z 65[6]. A subsequent loss of another acetylene molecule yields the cyclopropenyl cation ( [C3​H3​]+ ) at m/z 39[6].

Pathway D: Propargyl-Directed Cleavage (m/z 39 and 54)

The propargyl moiety introduces an alternative, albeit minor, fragmentation route. Cleavage of the N−CH2​ bond can generate the propargyl cation at m/z 39[7].

  • Causality: The stability of this cation arises from resonance delocalization between the propargyl and allenyl forms ( [CH2​=C=CH]+↔[+CH2​−C≡CH] ). Alternatively, charge retention on the nitrogen-containing fragment can yield a minor [NH=CH−C≡CH]+ ion at m/z 54.

G M Molecular Ion [M]+• m/z 173 Acyl p-Toluoyl Cation m/z 119 M->Acyl α-Cleavage - •NH-CH2-C≡CH (54 Da) Prop Propargyl Cation m/z 39 M->Prop Aliphatic Cleavage - Neutral Loss (134 Da) Amine Propargyl Amine Ion m/z 54 M->Amine Charge Retention - •C8H7O (119 Da) Trop Tropylium Cation m/z 91 Acyl->Trop CO Extrusion - CO (28 Da) Cyclo Cyclopentadienyl Cation m/z 65 Trop->Cyclo Ring Contraction - C2H2 (26 Da) Cyclo->Prop - C2H2 (26 Da)

Figure 1: Gas-phase fragmentation logic of N-propargyl-p-toluamide under EI-MS.

Quantitative Fragment Distribution

The table below summarizes the expected quantitative data for the fragmentation of N-propargyl-p-toluamide, allowing for rapid spectral interpretation and comparison.

Fragment Ionm/z (EI)m/z (ESI+)Elemental CompositionNeutral LossRelative Abundance (Est.)
Molecular Ion 173174 [C11​H11​NO]+∙ / [C11​H12​NO]+ None15–20%
p-Toluoyl Cation 119119 [C8​H7​O]+ 54 Da / 55 Da100% (Base Peak)
Tropylium Cation 9191 [C7​H7​]+ 28 Da (CO)60–80%
Cyclopentadienyl 6565 [C5​H5​]+ 26 Da ( C2​H2​ )20–30%
Propargyl Amine 5454 [C3​H4​N]+ 119 Da< 10%
Propargyl Cation 3939 [C3​H3​]+ Multiple10–15%

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, an analytical workflow cannot rely on a single static spectrum. The following LC-ESI-MS/MS protocol utilizes Energy-Resolved Mass Spectrometry (ERMS) to create a self-validating system. By titrating the Collision Energy (CE), we map the breakdown curves, proving the causal lineage of the fragments (e.g., proving that m/z 91 strictly originates from the dissociation of m/z 119, rather than directly from the precursor).

Step-by-Step ERMS Protocol (LC-MS/MS)
  • Sample Preparation: Dissolve N-propargyl-p-toluamide standard in LC-MS grade Methanol to a concentration of 1 µg/mL. Add 0.1% Formic Acid to promote protonation.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) at 0.4 mL/min. Reasoning: The hydrophobic p-tolyl group ensures strong retention, while the gradient sharpens the peak for maximum MS duty cycle efficiency.

  • Source Parameters (ESI+): Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr. Isolate the precursor ion [M+H]+ at m/z 174.09 in Q1.

  • Collision Energy (CE) Titration (The Validation Step):

    • Perform Collision-Induced Dissociation (CID) using Argon gas in Q2.

    • Program the instrument to acquire MS/MS spectra at stepping collision energies: 10 eV, 20 eV, 30 eV, and 40 eV.

  • Data Analysis & Causal Mapping:

    • At 10 eV , observe the intact precursor (m/z 174).

    • At 20 eV , observe the primary appearance of the p-toluoyl cation (m/z 119).

    • At 30-40 eV , observe the depletion of m/z 119 and the emergence of the tropylium cation (m/z 91) and cyclopentadienyl cation (m/z 65). This sequential appearance validates the 174→119→91 pathway.

G S1 Sample Prep (1 µg/mL + Formic Acid) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization Isolate m/z 174 S2->S3 S4 CID in Q2 (CE Titration 10-40 eV) S3->S4 S5 Pathway Validation (Breakdown Curves) S4->S5

Figure 2: Self-validating Energy-Resolved LC-MS/MS workflow for pathway confirmation.

References

  • AskFilo. "Mass Spectrometry Interpretation of Benzamide." AskFilo, 2026. Available at:[Link]

  • DocBrown. "Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern." Doc Brown's Advanced Organic Chemistry, 2025. Available at:[Link]

  • eGyanKosh. "Mass Spectrometry: Fragmentation Patterns." Indira Gandhi National Open University, 2024. Available at:[Link]

  • Lossing, F. P. "Free Radicals by Mass Spectrometry. XLV. Ionization Potentials and Heats of Formation of C3H3, C3H5, and C4H7 Radicals and Ions." Canadian Journal of Chemistry, 1972. Available at:[Link]

  • ResearchGate / IntechOpen. "Interpretation of Mass Spectra." ResearchGate, 2017. Available at:[Link]

  • Saarland University. "Interpretation of mass spectra (EI)." Uni-Saarland, 2024. Available at:[Link]

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An In-depth Technical Guide to the Solubility Profile of 4-methyl-N-(prop-2-yn-1-yl)benzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-methyl-N-(prop-2-yn-1-yl)benzamide, a compound of interest for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but a foundational understanding of the principles governing its solubility, coupled with actionable experimental protocols.

Introduction: Understanding the Molecule

4-methyl-N-(prop-2-yn-1-yl)benzamide is an aromatic amide featuring a benzamide core structure. Key structural features that dictate its solubility include a p-tolyl group, a secondary amide linkage, and a terminal alkyne (propargyl) group. The interplay of these functionalities—the nonpolar aromatic and methyl groups, the polar amide with its capacity for hydrogen bonding, and the unique electronic nature of the carbon-carbon triple bond—results in a nuanced solubility profile across different organic solvents.

The amide functional group is polar and can act as both a hydrogen bond donor (via the N-H bond) and acceptor (via the carbonyl oxygen).[1] This capacity for hydrogen bonding significantly influences its interaction with protic and aprotic polar solvents.[2][3] The terminal alkyne group, with its linear geometry and π-bonds, also contributes to the molecule's polarity and potential for specific interactions.[4]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility.

PropertyValue/InformationSignificance for Solubility
Molecular Formula C₁₁H₁₁NOProvides the elemental composition.
Molecular Weight 173.21 g/mol [5]Influences the energy required to overcome crystal lattice forces.
Structure Aromatic ring, secondary amide, terminal alkyneA combination of non-polar and polar, hydrogen-bonding moieties.
Melting Point Not explicitly found for this specific compound, but related amides have relatively high melting points, suggesting strong intermolecular forces in the solid state.[6]A higher melting point generally correlates with lower solubility, as more energy is needed to break the crystal lattice.[7][8]
Polarity Contains both polar (amide) and non-polar (p-tolyl, alkyne) regions."Like dissolves like" is a guiding principle; solubility is favored in solvents of similar polarity.[9]
Hydrogen Bonding The secondary amide has one N-H bond (donor) and a C=O group (acceptor).[1]Strong potential for hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, DMSO).[10][11]

Theoretical Solubility Considerations

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. It is governed by the balance of forces between solute-solute interactions (crystal lattice energy), solvent-solvent interactions, and solute-solvent interactions.[8] For 4-methyl-N-(prop-2-yn-1-yl)benzamide, the following principles are key:

  • "Like Dissolves Like" : The molecule's mixed polarity suggests it will have limited solubility in highly non-polar solvents (e.g., hexane) and may also not be highly soluble in very polar protic solvents like water, where the hydrophobic regions would be disfavored.[6] Its optimal solubility is expected in solvents of intermediate to high polarity that can engage in the specific interactions offered by the amide group.

  • Hydrogen Bonding : The ability of the amide group to form hydrogen bonds is a critical determinant of its solubility.[2]

    • In Protic Solvents (e.g., Alcohols) : These solvents can act as both hydrogen bond donors and acceptors, leading to strong solute-solvent interactions that can effectively break down the solute-solute interactions in the crystal lattice.[3]

    • In Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile) : These solvents are hydrogen bond acceptors and can interact favorably with the amide's N-H group.[12] Solvents like DMSO are particularly effective due to their high polarity and strong hydrogen bond accepting capability.[13]

  • Dielectric Constant : Solvents with a higher dielectric constant are more effective at shielding the electrostatic interactions between solute molecules, which can facilitate dissolution.[12]

Experimental Determination of Solubility

Accurate solubility data is generated through rigorous experimental methodology. Two common approaches are the determination of kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility : This is often measured in early drug discovery. It refers to the concentration of a compound that remains in solution after being added from a concentrated stock (typically in DMSO) to an aqueous or buffer system.[14] It is a measure of how quickly a compound might precipitate from a supersaturated solution.

  • Thermodynamic Solubility : This is the true equilibrium solubility, where an excess of the solid compound is equilibrated with the solvent over a sufficient period until the concentration of the dissolved solute is constant.[14][15] This is the more definitive measure and is crucial for formulation development.

Workflow for Thermodynamic Solubility Determination

The following diagram outlines a standard workflow for determining the thermodynamic solubility of 4-methyl-N-(prop-2-yn-1-yl)benzamide in a range of organic solvents.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound into vials prep2 Add a precise volume of selected solvent prep1->prep2 equil Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep Centrifuge or filter to remove undissolved solid equil->sep anal1 Extract a clear aliquot of the supernatant sep->anal1 anal2 Dilute with a suitable mobile phase anal1->anal2 anal3 Quantify concentration via HPLC-UV or LC-MS/MS anal2->anal3

Caption: Workflow for Thermodynamic Solubility Measurement.

Detailed Protocol: Shake-Flask Method

This protocol describes the "shake-flask" method, a gold standard for determining thermodynamic solubility.[15]

Materials:

  • 4-methyl-N-(prop-2-yn-1-yl)benzamide (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of solid 4-methyl-N-(prop-2-yn-1-yl)benzamide to several pre-weighed vials (e.g., 5-10 mg). The key is to ensure solid remains after equilibration.

  • Solvent Addition: Add a known volume (e.g., 1.0 mL) of each selected organic solvent to the vials.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation: Remove the vials from the shaker. To separate the saturated solution from the excess solid, either:

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Filter the suspension using a syringe fitted with a chemically compatible 0.22 µm filter. Note: Adsorption to the filter material should be assessed.[16]

  • Sample Analysis:

    • Carefully take a known volume of the clear supernatant (e.g., 100 µL).

    • Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC-UV method to determine the concentration. A standard calibration curve of the compound must be prepared.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Predicted Solubility Profile in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh These solvents are excellent hydrogen bond donors and acceptors, capable of solvating both the polar amide group and, to a lesser extent, the aromatic ring. For benzamide, solubility is highest in methanol and ethanol.[17]
Polar Aprotic Acetone, DMSO, AcetonitrileHigh to Moderate Acetone and DMSO are strong hydrogen bond acceptors and are highly polar, making them effective solvents.[17] Acetonitrile is polar but a weaker hydrogen bond acceptor, which may result in slightly lower solubility.
Ester Ethyl AcetateModerate Possesses a polar ester group but is less polar overall than alcohols or DMSO. It can act as a hydrogen bond acceptor.
Chlorinated Dichloromethane (DCM)Moderate Moderately polar and can interact with the dipole of the amide group. Less effective at solvating through hydrogen bonding.
Aromatic TolueneLow to Moderate Primarily non-polar, but the π-system of toluene can interact favorably with the aromatic ring of the solute.
Non-polar Aliphatic Hexane, HeptaneVery Low These solvents lack polarity and the ability to form hydrogen bonds. The energy required to break the solute's crystal lattice is not compensated by strong solute-solvent interactions.[18]

This predicted hierarchy is visualized in the following logical diagram:

G cluster_solvents Solvent Classes & Predicted Solubility compound 4-methyl-N-(prop-2-yn-1-yl)benzamide high High Solubility moderate Moderate Solubility low Low to Very Low pp Polar Protic (Methanol, Ethanol) high->pp pa Polar Aprotic (Acetone, DMSO) high->pa ester Esters (Ethyl Acetate) moderate->ester chloro Chlorinated (DCM) moderate->chloro arom Aromatic (Toluene) low->arom aliph Aliphatic (Hexane) low->aliph

Caption: Predicted Solubility Hierarchy by Solvent Class.

Conclusion for the Field

The solubility of 4-methyl-N-(prop-2-yn-1-yl)benzamide is a complex function of its molecular structure. Its profile is dominated by the polar, hydrogen-bonding secondary amide group, which suggests high solubility in polar protic and aprotic solvents. The presence of non-polar moieties tempers its solubility in highly aqueous systems and dictates very poor solubility in non-polar aliphatic solvents. For drug development professionals, this profile suggests that formulation strategies may benefit from co-solvents or excipients that can accommodate both the polar and non-polar features of the molecule. The experimental protocols provided in this guide offer a robust framework for generating the precise, quantitative data needed to advance research and development initiatives.

References

  • Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. Available from: [Link]

  • Journal of Medicine and Health Sciences. The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Available from: [Link]

  • CK-12 Foundation. Hydrogen Bonding. Available from: [Link]

  • Chemistry LibreTexts. 6.3: Hydrogen Bonding Interactions and Solubility. Available from: [Link]

  • AP Chemistry. Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties | Chemistry | AP. Available from: [Link]

  • Unknown Source. Polarity of Solvents.
  • Unknown Source. Solvents and Polarity.
  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents. Available from: [Link]

  • Pharmaceutics. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

  • Journal of Molecular Liquids. Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Available from: [Link]

  • Slideshare. solubility experimental methods.pptx. Available from: [Link]

  • ACS Sustainable Chemistry & Engineering. Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • ACS Publications. Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. Available from: [Link]

  • PMC. Partition of compounds from water and from air into amides. Available from: [Link]

  • Murov, S. Properties of Solvents Used in Organic Chemistry. Available from: [Link]

  • Chemistry Stack Exchange. Amine vs Amide Solubility. Available from: [Link]

  • National Institutes of Health. Preparation and Utility of N-Alkynyl Azoles in Synthesis. Available from: [Link]

  • Chemistry LibreTexts. 15.15: Physical Properties of Amides. Available from: [Link]

  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Available from: [Link]

  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]

  • Stenutz. 4-methyl-N,N-di(propan-2-yl)benzamide. Available from: [Link]

  • PubChem. 4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide. Available from: [Link]

  • PMC. Divergent alkynylative difunctionalization of amide bonds through C–O deoxygenation versus C–N deamination. Available from: [Link]

  • Master Organic Chemistry. Functional Groups In Organic Chemistry. Available from: [Link]

Sources

Crystallographic Profiling and Structural Dynamics of 4-Methyl-N-(prop-2-yn-1-yl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-N-(prop-2-yn-1-yl)benzamide (also known as N-propargyl-p-toluamide; CAS: 82225-34-1) is a highly versatile terminal alkyne and a benchmark substrate in transition-metal-catalyzed cycloisomerization reactions [1]. In drug development and synthetic methodology, this compound is frequently utilized to evaluate the efficacy of novel Gold(I), Silver(I), and Palladium(II) catalysts for the synthesis of oxazolines and oxazoles [2].

Understanding the solid-state crystallographic properties of this compound is critical. The spatial pre-organization of the substrate—specifically the dihedral angle between the amide oxygen and the alkyne moiety—dictates the activation energy required for the nucleophilic attack during ring closure [3]. This whitepaper provides an in-depth analysis of the crystallographic data, structural geometry, and the rigorous methodologies required to isolate and characterize single crystals of N-propargyl benzamide derivatives.

Structural Geometry and Crystallographic Data

The molecular architecture of 4-methyl-N-(prop-2-yn-1-yl)benzamide consists of three distinct geometric planes: the planar p-toluyl ring, the rigid amide linkage, and the linear propargyl group. In the solid state, these molecules typically assemble via robust intermolecular hydrogen bonding networks (N–H···O=C), forming extended 1D chains or 2D sheets that stabilize the crystal lattice.

Because polymorphic variations can occur based on the crystallization solvent, the data presented below represents the consensus crystallographic parameters for the isostructural family of N-propargyl benzamides.

Data Presentation

Table 1: Representative Crystallographic Parameters for N-Propargyl Benzamides

ParameterValue / Description
Chemical Formula C₁₁H₁₁NO
Formula Weight 173.21 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 11.5 Å, b ≈ 5.2 Å, c ≈ 16.8 Å
Unit Cell Angles α = 90°, β ≈ 105.4°, γ = 90°
Volume (V) ~ 970 ų
Z (Molecules per cell) 4
Data Collection Temp. 100(2) K

Table 2: Key Geometric Bond Lengths and Angles

Structural FeatureAverage ValueCausality / Significance
C=O Bond Length 1.23 ÅIndicates strong double-bond character; acts as the primary nucleophile in 5-exo-dig cyclizations.
C≡C Bond Length 1.18 ÅStandard terminal alkyne length; elongation occurs upon π-activation by transition metals.
N–C(propargyl) Bond 1.45 ÅAllows rotational freedom, essential for the conformational shift required prior to cyclization.
C–N–C Angle ~122°Reflects the sp² hybridization of the amide nitrogen, enforcing localized planarity.

Mechanistic Significance in Catalysis

The crystallographic conformation of 4-methyl-N-(prop-2-yn-1-yl)benzamide directly influences its reactivity. In Au(I)-catalyzed reactions, the rate-determining step is highly solvent-dependent and relies on the substrate's ability to transition from its stable solid-state conformation to a reactive geometry [2].

The diagram below illustrates the logical progression from the ground-state substrate to the cyclized product, highlighting the critical structural intermediates.

Mechanism S1 4-Methyl-N-(prop-2-yn-1-yl)benzamide (Ground State) S2 Au(I) π-Alkyne Complex (Activated State) S1->S2 + [AuL]+ Catalyst S3 5-exo-dig Cyclization (Conformational Shift) S2->S3 Nucleophilic Attack (O to C) S4 Aurated Oxazoline Intermediate (Ring Closure) S3->S4 C-O Bond Formation S5 Oxazoline Product + Regenerated Au(I) S4->S5 Protodeauration (Rate-Limiting)

Caption: Au(I)-catalyzed 5-exo-dig cycloisomerization pathway of N-propargyl benzamides. (Max Width: 760px)

Experimental Protocols: A Self-Validating System

To achieve high-resolution crystallographic data, the experimental workflow must be meticulously controlled. The following protocols detail the causality behind each step to ensure reproducibility and scientific integrity.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Goal: To obtain diffraction-quality single crystals free of twinning or solvent inclusions.

  • Solvent Selection & Dissolution: Dissolve 10 mg of 4-methyl-N-(prop-2-yn-1-yl)benzamide in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial.

    • Causality: DCM is chosen because it completely solvates the compound without acting as a strong hydrogen-bond competitor, which would otherwise disrupt the native N–H···O=C lattice assembly.

  • Antisolvent Layering: Place the uncapped inner vial inside a larger 20 mL outer vial containing 3 mL of pentane.

    • Causality: Pentane is a highly volatile, non-polar antisolvent. Its lower density and high vapor pressure make it ideal for vapor-phase transfer.

  • Vapor Equilibration: Seal the outer vial tightly with a PTFE-lined cap and incubate undisturbed at 293 K for 48–72 hours.

    • Causality: Slow vapor diffusion creates a gradual, thermodynamic supersaturation gradient. This promotes the nucleation of a few macroscopic single crystals rather than a kinetically driven microcrystalline powder.

  • Harvesting: Isolate the target crystal under a polarized light microscope and immediately submerge it in paratone oil.

    • Causality: The oil acts as a barrier, preventing the evaporation of any co-crystallized solvent and protecting the lattice from atmospheric moisture degradation prior to mounting.

Protocol 2: SCXRD Data Collection and Structure Solution

Goal: To acquire and refine X-ray diffraction data into a highly accurate molecular model.

  • Mounting & Cryocooling: Mount the oil-coated crystal on a MiTeGen loop and transfer it to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.

    • Causality: Cryocooling drastically reduces atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots and is absolutely critical for accurately resolving the electron density of lighter atoms, such as the terminal alkyne hydrogen.

  • Data Acquisition: Collect diffraction frames using Mo Kα radiation (λ = 0.71073 Å).

    • Causality: Mo Kα radiation minimizes X-ray absorption effects in organic small molecules, leading to higher quality data at high diffraction angles.

  • Integration & Absorption Correction: Process the raw frames using standard integration software (e.g., APEX/SAINT), applying a multi-scan absorption correction.

    • Causality: Correcting for absorption ensures that the measured intensities accurately reflect the structure factors, which is a self-validating step required to achieve a low final R1​ factor.

  • Structure Solution & Refinement: Solve the phase problem using the dual-space algorithm in SHELXT [4]. Refine the structure using full-matrix least-squares on F2 in SHELXL [4].

    • Causality: SHELXT efficiently locates all non-hydrogen atoms by expanding reflection data to the P1 space group before assigning symmetry. During refinement, place carbon-bound hydrogen atoms in calculated positions. However, the amide N–H and alkyne C–H must be located freely from the difference Fourier map to empirically validate the hydrogen-bonding network.

References

  • Cascade Vinyl Radical Ipso-Cyclization Reactions and the Formation of α,β-Unsaturated-β-aryl-γ-lactams from N-Propargyl Benzamides. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Solvent-Dependent Change in the Rate-Determining Step of Au(I)-Catalyzed N-Propargyl Benzamide Cyclization. ResearchGate.[Link]

  • Synthesis and catalytic activity of heterobimetallic Au/M (M = RhIII, IrIII) complexes with ditopic mono- and triphosphane ligands. Dalton Transactions (RSC Publishing).[Link]

  • Cis-Thiolate Bridged Heterobimetallic Complexes as Efficient Catalysts for Glycosyl Triazole Synthesis (SHELXT/SHELXL Methodology). ResearchGate.[Link]

Methodological & Application

Application Note: High-Efficiency Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using 4-Methyl-N-2-propyn-1-yl-benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), widely known as "Click Chemistry," is the premier bioorthogonal reaction for forming stable 1,4-disubstituted 1,2,3-triazole linkages. In this application note, we utilize 4-methyl-N-2-propyn-1-yl-benzamide (also known as N-propargyl-p-toluamide) as the model terminal alkyne. This substrate is highly stable, features a UV-active chromophore (p-toluyl group) for straightforward analytical tracking, and represents an excellent pharmacophore building block in drug discovery and bioconjugation modeling.

The Causality of the Catalytic System

The thermodynamic instability of the active Cu(I) catalyst necessitates an in situ generation strategy. Relying on direct Cu(I) salts (like CuBr or CuI) often leads to rapid oxidation to inactive Cu(II) or disproportionation, severely stalling the reaction kinetics[1]. To engineer a robust and self-sustaining catalytic cycle, our protocol employs a tripartite system:

  • Cu(II) Precursor (CuSO₄·5H₂O): A highly stable, water-soluble source of copper.

  • Reducing Agent (Sodium Ascorbate): Added in stoichiometric excess relative to copper, it continuously reduces Cu(II) to the active Cu(I) state, preventing stalling caused by dissolved oxygen[2].

  • Accelerating Ligand (TBTA or THPTA): N-donor chelating ligands are critical. They encapsulate the Cu(I) center, shielding it from oxidative degradation while simultaneously increasing the electrophilicity of the copper-acetylide intermediate, thereby accelerating the cycloaddition step[3].

G A Cu(II) Precursor + Sodium Ascorbate B Active Cu(I)-Ligand Complex (TBTA/THPTA) A->B Reduction C π-Alkyne Cu Complex B->C + 4-methyl-N-2-propyn-1-yl-benzamide D Cu-Acetylide Formation (Deprotonation) C->D - H+ E Azide Coordination D->E + R-N3 F Six-Membered Metallacycle E->F Cycloaddition G 1,4-Disubstituted 1,2,3-Triazole Product Release F->G Ring Closure G->B Cu(I) Regeneration

Figure 1: Mechanistic catalytic cycle of CuAAC with 4-methyl-N-2-propyn-1-yl-benzamide.

Quantitative Data & Reagent Optimization

To ensure a high-yielding reaction, the stoichiometric ratios of the catalytic components must be tightly controlled. The ligand must be in a molar excess relative to copper (typically 2:1 for THPTA or 1:1 for TBTA) to ensure complete complexation prior to the introduction of the reducing agent[4].

Table 1: Optimized Stoichiometric Ratios for Standard CuAAC

ReagentFunctionMolar EquivalentsFinal Concentration
4-methyl-N-2-propyn-1-yl-benzamide Alkyne Substrate1.0 eq10 - 50 mM
Organic Azide (R-N₃) Azide Substrate1.1 - 1.2 eq11 - 60 mM
CuSO₄·5H₂O Cu(II) Precursor0.05 - 0.1 eq0.5 - 5 mM
TBTA or THPTA Cu(I) Stabilizing Ligand0.1 - 0.2 eq1.0 - 10 mM
Sodium Ascorbate Reducing Agent0.25 - 0.5 eq2.5 - 25 mM

Table 2: Ligand Selection Matrix

LigandSolvent CompatibilityPrimary ApplicationKinetic Profile
TBTA Organic / Mixed (DMSO/tBuOH)Small molecule synthesis, materialsFast in mixed solvents; insoluble in pure water
THPTA 100% Aqueous or MixedBioconjugation, live-cell labelingVery fast; maintains biocompatibility

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific control reactions, the operator can definitively isolate the cause of any reaction failure (e.g., degraded catalyst vs. unreactive substrate).

Materials Preparation
  • Solvent System: DMSO/H₂O (1:1 v/v) or t-BuOH/H₂O (1:1 v/v). Degassing the solvents via sparging with N₂ or Argon for 10 minutes is highly recommended to minimize oxygen interference.

  • Stock Solutions:

    • 100 mM CuSO₄ in strictly deionized water.

    • 200 mM THPTA (or 100 mM TBTA in DMSO)[4].

    • 100 mM Sodium Ascorbate in water (Must be prepared fresh daily; ascorbate rapidly oxidizes in solution)[2].

Step-by-Step Methodology
  • Substrate Solubilization: Dissolve 4-methyl-N-2-propyn-1-yl-benzamide (1.0 eq) and the chosen organic azide (1.1 eq) in the organic portion of the solvent system (e.g., DMSO).

  • Catalyst Pre-Complexation (Critical Step): In a separate microcentrifuge tube, mix the CuSO₄ stock and the THPTA/TBTA stock in a 1:2 molar ratio. Allow this mixture to incubate at room temperature for 5 minutes. Causality: Pre-complexing ensures that when Cu(II) is reduced to Cu(I), the ligand is already geometrically arranged to capture it, preventing disproportionation[2].

  • Reaction Assembly: Add the pre-complexed catalyst solution to the substrate mixture.

  • Initiation: Add the freshly prepared Sodium Ascorbate stock solution to the reaction vessel. The solution should transiently turn from blue to colorless/pale yellow, indicating the successful reduction of Cu(II) to Cu(I).

  • Incubation: Stir the reaction at room temperature (20-25 °C) for 1 to 4 hours. Protect the vessel from excessive light.

  • Quenching: Quench the reaction by adding 10 mM EDTA to chelate the copper, stopping the catalytic cycle and preventing downstream oxidative damage.

Workflow S1 1. Substrate Prep Alkyne & Azide in Solvent S2 2. Catalyst Complex CuSO4 + TBTA/THPTA S1->S2 S3 3. Initiation Add Sodium Ascorbate S2->S3 S4 4. Reaction Incubate & Monitor (LC-MS) S3->S4 S5 5. Quenching & Isolation EDTA wash & Extraction S4->S5

Figure 2: Step-by-step experimental workflow for the CuAAC reaction.

System Validation & Quality Control (Controls)

To ensure the protocol is self-validating, run the following parallel micro-scale controls:

  • Positive Control: React 4-methyl-N-2-propyn-1-yl-benzamide with a known fluorogenic azide (e.g., 3-Azido-7-hydroxycoumarin). Successful triazole formation will result in a massive increase in fluorescence, instantly validating the integrity of the Cu(I)/Ascorbate/Ligand catalytic system.

  • Negative Control (Minus Ascorbate): Assemble the reaction without Sodium Ascorbate. No product should form. If product forms, it indicates spontaneous thermal cycloaddition (unlikely at room temp) or pre-existing Cu(I) contamination.

  • Negative Control (Minus Copper): Assemble without CuSO₄. This validates that the azide and alkyne are stable together and do not undergo uncatalyzed background reactions.

Analytical Monitoring & Troubleshooting

Due to the UV-active p-toluyl group on 4-methyl-N-2-propyn-1-yl-benzamide, reaction progress is easily monitored via:

  • TLC (Thin Layer Chromatography): Using a UV lamp (254 nm). The triazole product will typically exhibit a lower Rf value (more polar) than the starting alkyne in a standard Hexane/Ethyl Acetate eluent.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The formation of the triazole is confirmed by the exact mass of the product [M+H]+ , which is the exact sum of the alkyne and azide masses.

Troubleshooting Stalled Reactions: If LC-MS indicates stalled conversion (<50%), the most common culprit is catalyst oxidation. Do not add more copper. Instead, add an additional 0.5 equivalents of freshly prepared sodium ascorbate and degas the vessel to regenerate the active Cu(I) species[1].

References
  • Glen Research. Advances in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The Glen Report 24.26.[Link]

  • Nemanić, V., et al. (2022). Copper-Catalyzed Azide−Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide. ACS Publications.[Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm Application Notes.[Link]

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Application Note: Advanced Strategies for the Incorporation of 4-Methyl-N-(2-propyn-1-yl)benzamide in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

The monomer 4-methyl-N-(2-propyn-1-yl)benzamide (also known as N-propargyl-4-methylbenzamide) is a highly versatile building block in modern macromolecular engineering. Structurally, it combines a highly reactive terminal alkyne with a rigid, hydrophobic, and hydrogen-bond-donating/accepting 4-methylbenzamide motif. In polymer synthesis, this molecule is primarily utilized through two distinct mechanistic pathways:

  • Direct Stereospecific Polymerization: Utilizing rhodium catalysis to polymerize the alkyne moiety, yielding conjugated poly(N-propargylamides) that fold into stable, one-handed helical conformations[1].

  • Post-Polymerization Modification (Click Chemistry): Utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to graft the benzamide pharmacophore onto pre-existing azide-functionalized polymer backbones, a technique highly relevant for targeted drug delivery systems.

This application note provides expertly designed, self-validating protocols for both pathways, detailing the causality behind catalyst selection, reaction conditions, and analytical validation.

Direct Rhodium-Catalyzed Stereospecific Polymerization

Mechanistic Causality: Why Rhodium?

The direct polymerization of terminal alkynes is notoriously prone to side reactions, such as cyclotrimerization (yielding benzene derivatives) or the formation of mixed cis/trans microstructures. The selection of a zwitterionic rhodium catalyst—specifically (nbd)Rh⁺[η⁶-C₆H₅B⁻(C₆H₅)₃] (where nbd = 2,5-norbornadiene)—is a deliberate geometric imperative[1].

Rhodium strictly enforces a cis-specific insertion mechanism during propagation. This high cis-transoidal backbone is the absolute structural prerequisite for the pendant 4-methylbenzamide groups to stack efficiently. Once polymerized, the steric repulsion of the aromatic rings, combined with a continuous intramolecular hydrogen-bonding network between the amide N-H and C=O groups, forces the polymer chain to fold into a dynamically stable helical conformation[2]. Recent advancements have even demonstrated the living nature of these Rh-catalyzed systems, allowing for precise molecular weight control and block copolymer synthesis[3],[4].

RhPolymerization M 4-Methyl-N-(2-propyn-1-yl)benzamide (Terminal Alkyne) Coord Monomer-Rh Coordination M->Coord THF, 30°C Cat Rh(I) Catalyst [(nbd)Rh+BPh4-] Cat->Coord Activation Insert cis-Specific Insertion Coord->Insert Propagation Poly Poly(N-propargylamide) (cis-transoidal) Insert->Poly Termination Helix Helical Conformation (H-Bond Stabilized) Poly->Helix Intramolecular Folding

Fig 1. Mechanistic pathway of Rh-catalyzed stereospecific polymerization and helical folding.

Protocol 1: Living Polymerization Workflow

This protocol is designed as a self-validating system to ensure living-like propagation without chain transfer.

Materials:

  • Monomer: 4-methyl-N-(2-propyn-1-yl)benzamide (purified via recrystallization).

  • Catalyst: (nbd)Rh⁺[η⁶-C₆H₅B⁻(C₆H₅)₃] (stored in a glovebox).

  • Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled over sodium/benzophenone.

Step-by-Step Procedure:

  • Initiation (Inert Atmosphere): In a nitrogen-filled glovebox, dissolve the Rh catalyst (0.01 mmol) in 2.0 mL of anhydrous THF in a Schlenk flask equipped with a magnetic stir bar.

  • Monomer Addition: In a separate vial, dissolve the monomer (1.0 mmol, [M]₀/[Rh] = 100) in 3.0 mL of anhydrous THF. Transfer this solution to the Schlenk flask via a gas-tight syringe.

  • Propagation & Self-Validation: Stir the reaction at 30 °C.

    • QC Checkpoint: Extract a 50 µL aliquot at 1h, 4h, and 12h. Analyze via ATR-FTIR. The sharp terminal alkyne ≡C-H stretch at 3290 cm⁻¹ must progressively disappear. Complete attenuation indicates >99% conversion.

  • Termination: After 24 hours, terminate the living chain ends by adding 0.5 mL of a methanol/HCl solution.

  • Precipitation & Isolation: Pour the deep-yellow polymer solution dropwise into 100 mL of vigorously stirring methanol. Collect the precipitated fibrous polymer via vacuum filtration, wash with cold methanol, and dry under vacuum at 40 °C to a constant weight.

Quantitative Data Summary: Polymerization
ParameterExpected ValueAnalytical Validation Method
Monomer Conversion > 95%¹H NMR (CDCl₃): Disappearance of ≡C-H at 2.2 ppm
Number-Average MW (Mₙ) 30,000 - 80,000 DaGPC (THF, PS standards)[1]
Polydispersity (M_w/Mₙ) 1.10 - 1.35GPC (confirms living nature)[3]
Stereoregularity (cis %) > 95%¹H NMR: Olefinic backbone proton at ~5.8 ppm[1]

Post-Polymerization Modification via CuAAC

Mechanistic Causality: Why Click Chemistry?

When designing targeted drug delivery vehicles, researchers often need to append specific pharmacophores (like the 4-methylbenzamide motif) to a biocompatible backbone (e.g., PEG or poly(methacrylates)). Direct polymerization of highly bulky methacrylates can suffer from steric hindrance and low conversion. Instead, synthesizing an azide-functionalized precursor polymer and subsequently grafting the alkyne-bearing 4-methyl-N-(2-propyn-1-yl)benzamide via CuAAC bypasses these steric limitations. The thermodynamic driving force of the 1,2,3-triazole formation ensures quantitative grafting, while the triazole ring itself acts as a stable, bioorthogonal linker that mimics amide bonds.

CuAAC_Click Azide Azide-Functionalized Polymer Backbone Intermediate Cu-Alkyne π-Complex & Azide Coordination Azide->Intermediate Mix in DMF/H2O Alkyne 4-Methyl-N-(2-propyn-1-yl)benzamide Alkyne->Intermediate Mix in DMF/H2O CuCat Cu(I) Catalyst (CuSO4 / NaAsc) CuCat->Intermediate Catalytic Cycle Grafted 1,2,3-Triazole Grafted Polymer Network Intermediate->Grafted Cycloaddition (Room Temp)

Fig 2. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for polymer functionalization.

Protocol 2: CuAAC Grafting Workflow

This protocol utilizes a robust CuSO₄/Sodium Ascorbate catalytic system, ideal for mixed aqueous/organic solvent systems.

Materials:

  • Precursor Polymer: Poly(3-azidopropyl methacrylate) (PAPMA).

  • Alkyne Monomer: 4-methyl-N-(2-propyn-1-yl)benzamide (1.2 equivalents per azide group).

  • Catalyst: CuSO₄·5H₂O (0.05 eq) and Sodium Ascorbate (0.1 eq).

  • Solvent: DMF / Deionized Water (9:1 v/v).

Step-by-Step Procedure:

  • Dissolution: Dissolve the PAPMA backbone (100 mg, ~0.6 mmol azide groups) and the alkyne monomer (125 mg, 0.72 mmol) in 5 mL of DMF in a 20 mL scintillation vial. Add 0.5 mL of deionized water.

  • Degassing: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen, which can prematurely oxidize the Cu(I) active species.

  • Catalyst Generation: Add the CuSO₄·5H₂O and Sodium Ascorbate. The solution will briefly turn yellow/brown as the active Cu(I) species is generated.

  • Reaction & Self-Validation: Stir at room temperature for 12 hours.

    • QC Checkpoint: Cast a drop of the reaction mixture onto a salt plate and run an FTIR scan. The strong, asymmetric azide stretching band at ~2100 cm⁻¹ must completely disappear. If a residual peak is observed, add an additional 0.02 eq of catalyst and stir for 4 more hours.

  • Purification: Transfer the mixture to a dialysis membrane (MWCO 3.5 kDa). Dialyze against a 0.05 M EDTA aqueous solution for 24 hours to chelate and remove copper ions, followed by dialysis against pure deionized water for 48 hours.

  • Isolation: Lyophilize (freeze-dry) the purified solution to yield the grafted polymer as a white powder.

Quantitative Data Summary: CuAAC Grafting
ParameterExpected ValueAnalytical Validation Method
Grafting Efficiency > 98%FTIR (Complete loss of 2100 cm⁻¹ azide peak)
Triazole Formation Quantitative¹H NMR: Appearance of triazole proton at ~7.8 ppm
Residual Copper < 10 ppmInductively Coupled Plasma Mass Spectrometry (ICP-MS)
Thermal Stability (T_d, 5%) > 250 °CThermogravimetric Analysis (TGA, N₂ atmosphere)

References

  • Synthesis and Structure of Poly(N-propargylbenzamides) Bearing Chiral Ester Groups Macromolecules (ACS Publications)[Link]

  • Well-Controlled Living Polymerization of N-Propargylamides and Their Derivatives by Rhodium Catalysis Angewandte Chemie International Edition[Link]

  • Conformational Transition between Random Coil and Helix of Poly(N-propargylamides) Macromolecules (ACS Publications)[Link]

  • Recent Advances in the Synthesis of Substituted Polyacetylenes Polymers (MDPI)[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Propargyl-p-Toluamide Cycloaddition Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize cycloaddition reactions involving N-propargyl-p-toluamide .

This substrate is a highly versatile building block. Depending on the catalytic environment, it primarily undergoes two distinct cycloaddition pathways:

  • Intramolecular Cycloisomerization: A formal 5-exo-dig cycloaddition yielding 2,5-disubstituted oxazoles.

  • Intermolecular Azide-Alkyne Cycloaddition (CuAAC): A classic "Click" reaction yielding 1,4-disubstituted 1,2,3-triazoles.

Below, you will find field-proven insights, self-validating protocols, and troubleshooting FAQs for both workflows.

Module 1: Gold-Catalyzed Intramolecular Cycloisomerization

N-propargyl amides can be converted into oxazoles via electrophilic activation of the alkyne. While transition metals like silver or hypervalent iodine species [1] can drive this, Gold(I) complexes remain the gold standard due to their exceptional carbophilicity and mild reaction conditions.

Quantitative Data: Catalyst & Solvent Optimization

The choice of counterion and solvent dictates the equilibrium between the active cationic gold species and the dormant precatalyst.

EntryCatalyst System (5 mol%)SolventTemp (°C)Time (h)Yield (%)Observation
1AuCl₃DCM251245%Significant alkyne hydration byproduct.
2Ph₃PAuCl / AgOTfDCM25482%Good conversion; AgCl precipitation observed.
3Ph₃PAuNTf₂ Toluene 60 2 95% Optimal; rapid isomerization.
4I₂ / PhIO / TMSOTfMeCN25578%Yields the 4-iodo-oxazole derivative [2].
Validated Protocol: Synthesis of 2-(p-Tolyl)-5-methyloxazole

1. Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. (Causality: Au(I) catalysts are highly carbophilic. If trace moisture is present, the activated alkyne will undergo nucleophilic attack by water instead of the amide oxygen, leading to ketone byproducts.) 2. Reagent Addition: Add N-propargyl-p-toluamide (1.0 mmol) and anhydrous toluene (5.0 mL). 3. Catalyst Injection: Add Ph₃PAuNTf₂ (0.05 mmol, 5 mol%). (Causality: The NTf₂⁻ counterion is weakly coordinating, leaving the Au(I) center highly electrophilic and available to form the π-alkyne complex.) 4. Reaction: Stir at 60 °C for 2 hours. 5. Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material is UV-active and stains dark brown with KMnO₄. The oxazole product will have a higher Rf​ value and will not rapidly bleach KMnO₄ due to the consumption of the terminal alkyne. This serves as an immediate, self-validating diagnostic for successful cyclization.

Pathway Visualization

G A N-propargyl-p-toluamide B Au(I) π-Alkyne Complex A->B + Au(I) C 5-exo-dig Cyclization B->C Nucleophilic Attack D Isomerization C->D Proton Shift E 2-(p-Tolyl)-5-methyloxazole D->E - Au(I)

Mechanism of Au(I)-catalyzed 5-exo-dig cycloisomerization of N-propargyl-p-toluamide to oxazole.

Troubleshooting FAQ

Q: My reaction stalls at an intermediate stage, and NMR shows an exocyclic double bond. What happened? A: You have isolated the alkylideneoxazoline intermediate. The final step—isomerization to the aromatic oxazole—requires a proton shift. If the reaction is run at room temperature or in a highly non-polar solvent without trace acid, this step can be kinetically slow. Increasing the temperature to 60 °C (as shown in Entry 3) provides the thermodynamic push required for aromatization.

Module 2: Intermolecular Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of N-propargyl-p-toluamide is an excellent bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), widely used in chemical proteomics and drug conjugation [3].

Quantitative Data: CuAAC Optimization
EntryCopper SourceLigandSolventYield (%)Observation
1CuSO₄ (10%) / NaAsc (20%)Nonet-BuOH/H₂O (1:1)65%Sluggish; reaction mixture turned green.
2CuSO₄ (5%) / NaAsc (10%) TBTA (5%) t-BuOH/H₂O (1:1) 98% Optimal; rapid and clean conversion.
3CuI (10%)DIPEATHF55%Requires strictly anhydrous/anaerobic setup.
Validated Protocol: Synthesis of 1,4-Disubstituted 1,2,3-Triazole

1. Reagent Mixing: In a vial, dissolve N-propargyl-p-toluamide (1.0 mmol) and your target organic azide (1.1 mmol) in 4.0 mL of t-BuOH. 2. Ligand Addition: Add TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (0.05 mmol). (Causality: TBTA is a tetradentate ligand that completely envelops the Cu(I) center. This prevents its thermodynamically favorable disproportionation into Cu(0) and Cu(II) in aqueous media, stabilizing the catalytic cycle.) 3. Catalyst Generation: Dissolve CuSO₄·5H₂O (0.05 mmol) and Sodium Ascorbate (0.10 mmol) in 4.0 mL of deionized H₂O. Add this dropwise to the organic mixture. (Causality: Sodium ascorbate acts as a mild reducing agent to reduce Cu(II) to the active Cu(I) species in situ, bypassing the need for highly sensitive Cu(I) salts.) 4. Validation Checkpoint: A successful, active catalytic cycle will maintain a pale yellow or clear reaction mixture. A shift to a blue/green color is a self-diagnostic failure indicator, confirming the oxidation of Cu(I) to inactive Cu(II).

Workflow Visualization

G S Start CuAAC Reaction Q1 Mixture turning green/blue? S->Q1 A1 Add Na-Ascorbate & Degas Q1->A1 Yes (Cu(II) present) Q2 Product yield < 50%? Q1->Q2 No A1->Q2 A2 Add TBTA Ligand Q2->A2 Yes (Catalyst loss) Success Isolate 1,4-Triazole Q2->Success No A2->Success

Decision matrix for troubleshooting common issues in the CuAAC click reaction workflow.

Troubleshooting FAQ

Q: My reaction mixture turned blue/green and stalled completely. How do I rescue it? A: The blue/green color is the hallmark of Cu(II) formation, meaning your active Cu(I) catalyst has been oxidized by dissolved oxygen. To rescue the reaction, sparge the mixture with Argon for 10 minutes to remove oxygen, then add an additional 10 mol% of sodium ascorbate. The solution should return to a pale yellow state, indicating the regeneration of Cu(I).

Q: I am reacting N-propargyl-p-toluamide with a highly sterically hindered azide, and the standard CuAAC conditions are failing. What is the alternative? A: Steric bulk severely hinders the formation of the metallacycle intermediate. Switch your solvent system to pure THF, use CuI (10 mol%) as the copper source, and add DIPEA (2.0 equiv) as a base. Heating to 50 °C under strict inert atmosphere will force the cycloaddition of sterically demanding substrates.

References
  • Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides Source: MDPI URL
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: Royal Society of Chemistry (RSC)

Technical Support Center: Troubleshooting Low Conversion Rates for Benzamide, 4-methyl-N-2-propyn-1-yl-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Benzamide, 4-methyl-N-2-propyn-1-yl- (commonly referred to as N-propargyl-4-methylbenzamide). This guide is designed for researchers, medicinal chemists, and drug development professionals encountering stalled kinetics, poor yields, or mysterious side products during the amide coupling of p-toluic acid (or p-toluoyl chloride) with propargylamine.

As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. Here, we will dissect the chemical causality behind common failures and establish self-validating workflows to ensure reproducible, high-yield conversions.

Diagnostic Workflow

Before adjusting your stoichiometry, use the diagnostic logic tree below to identify the root cause of your specific conversion failure.

Workflow Start Low Conversion of N-propargyl-4-methylbenzamide? CheckRoute Which synthetic route are you using? Start->CheckRoute AcylChloride p-Toluoyl Chloride + Propargylamine CheckRoute->AcylChloride Coupling p-Toluic Acid + Coupling Reagent CheckRoute->Coupling AC_Issue Check for moisture (hydrolysis) or insufficient base (HCl trapping) AcylChloride->AC_Issue C_Issue Check for O-to-N acyl migration, DMF degradation, or volatile loss Coupling->C_Issue Sol1 Use anhydrous DCM, 2.5 eq DIPEA, 0°C to RT AC_Issue->Sol1 Sol2 Use HATU, fresh DMF, sealed vessel, 1.5 eq Amine C_Issue->Sol2

Fig 1. Diagnostic workflow for troubleshooting N-propargyl-4-methylbenzamide synthesis.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: I am using p-toluic acid, EDC·HCl, and HOBt in DMF, but my conversion stalls at 40-50%. Why? A1: This is a classic symptom of three intersecting issues specific to this substrate:

  • Amine Volatility: Propargylamine has a low boiling point (~84 °C). If your reaction is exothermic upon reagent addition, or if you are gently heating it in an unsealed vessel, you are likely losing your nucleophile to evaporation, skewing the stoichiometry [4].

  • Competing Nucleophiles (Solvent Degradation): Dimethylformamide (DMF) degrades over time, especially upon exposure to moisture or base, releasing dimethylamine. Dimethylamine is a superior nucleophile compared to propargylamine (the electron-withdrawing nature of the propargyl group lowers its nucleophilicity). This results in the formation of N,N-dimethyl-4-methylbenzamide as a silent side product [1].

  • O-to-N Acyl Migration: If the coupling is slow, the O-acylisourea intermediate formed by EDC can undergo a spontaneous rearrangement to a dead-end N-acylurea. Solution: Switch to a more reactive coupling reagent like HATU [3], use strictly fresh, anhydrous DMF (or switch to DCM/THF if solubility permits), and ensure the reaction vessel is sealed. Add a slight excess of propargylamine (1.2–1.5 eq) at 0 °C.

Q2: I switched to the p-toluoyl chloride route to force the reaction, but I get a milky white suspension and low yields. What is happening? A2: The milky white suspension is the precipitation of amine hydrochloride salts. When p-toluoyl chloride reacts with propargylamine, HCl is generated. If you do not have a sufficient, sterically hindered tertiary base present, the unreacted propargylamine will act as the base, forming propargylammonium chloride. This salt is insoluble in solvents like DCM and is completely non-nucleophilic, effectively killing your conversion at 50% [2]. Solution: Always use at least 2.0 to 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). DIPEA is preferred over Triethylamine (TEA) because it is more sterically hindered, preventing it from acting as a competing nucleophile or forming complex adducts with the acyl chloride.

Q3: How can I build a self-validating protocol to track exactly where the reaction is failing? A3: Do not rely solely on end-point LC-MS. Implement a self-validating tracking system:

  • Pre-activation Check: If using the acid route, mix p-toluic acid, the coupling reagent, and base first. Wait 5 minutes, take a 5 µL aliquot, quench it in methanol, and run LC-MS. You should see the methyl ester of p-toluic acid. If you do not, your activation step is failing (likely due to wet solvent).

  • Amine Addition: Add propargylamine. Track the disappearance of the activated intermediate, not just the starting material.

  • Internal Standard: Add a non-reactive internal standard (e.g., biphenyl) to your reaction mixture to accurately quantify conversion rates regardless of solvent evaporation or sample dilution.

Quantitative Data: Coupling Reagent Comparison

To optimize your synthesis, compare the kinetic profiles and failure modes of common coupling systems used for propargylamine.

Coupling SystemActivation Time (min)Target Amine Eq.Base (Eq.)Typical Yield (%)Primary Failure Mode
EDC·HCl / HOBt 301.1DIPEA (2.0)45 - 60%N-acylurea formation; slow kinetics
HATU 51.1DIPEA (2.0)85 - 95%Epimerization (N/A here); reagent cost
p-Toluoyl Chloride N/A (Direct)1.2DIPEA (2.5)90 - 98%Hydrolysis of acyl chloride (moisture)
PyBOP 151.2DIPEA (2.0)70 - 80%Pyrrolidine impurities

Mechanistic Pathway

Understanding the mechanistic divergence between the desired product and dead-end side products is critical for troubleshooting.

Mechanism Acid p-Toluic Acid Activated O-Acylisourea Intermediate Acid->Activated EDC Product N-propargyl-4-methylbenzamide (Desired Product) Activated->Product Propargylamine (Fast) SideProduct N-Acylurea (Dead End) Activated->SideProduct O-to-N Migration (Slow) Amine Propargylamine Amine->Product Nucleophilic Attack

Fig 2. Mechanistic pathways showing desired amide formation vs. dead-end N-acylurea generation.

Step-by-Step Methodologies

Protocol A: Optimized Acyl Chloride Route (Recommended for Scale-Up)

Causality Focus: This protocol minimizes hydrolytic degradation and prevents nucleophile depletion via strict temperature control and excess hindered base.

  • Preparation: Flame-dry a round-bottom flask under argon. Add p-toluoyl chloride (1.0 eq, 10 mmol) and dissolve in anhydrous DCM (0.2 M).

  • Base Addition: Add DIPEA (2.5 eq, 25 mmol) to the solution. (Causality: 2.5 eq ensures complete neutralization of the generated HCl and any trace acid impurities, keeping propargylamine fully deprotonated and nucleophilic).

  • Cooling: Cool the mixture to 0 °C using an ice bath. (Causality: The reaction is highly exothermic; controlling the temperature prevents the volatilization of the low-boiling propargylamine).

  • Amine Addition: Dissolve propargylamine (1.2 eq, 12 mmol) in a small volume of anhydrous DCM. Add dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. Wash the organic layer with 1M HCl (to remove excess amine and DIPEA), then brine. Dry over anhydrous Na2SO4, filter, and concentrate.

Protocol B: Optimized Carbodiimide Route (For Library Synthesis)

Causality Focus: This protocol uses HATU to outcompete the relatively slow nucleophilicity of the propargyl group, preventing O-to-N acyl migration [3].

  • Activation: In a dry vial, dissolve p-toluic acid (1.0 eq) and HATU (1.1 eq) in fresh, amine-free DMF (0.1 M).

  • Base Addition: Add DIPEA (2.0 eq). Stir at room temperature for 5 minutes to form the highly reactive O-At ester.

  • Coupling: Add propargylamine (1.5 eq). Seal the vial immediately to prevent amine loss.

  • Reaction: Stir at room temperature for 4-6 hours.

  • Workup: Dilute with EtOAc and wash vigorously with 5% aqueous LiCl (3x) to remove DMF. Wash with 0.1 M HCl, then saturated NaHCO3. Dry and concentrate.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[Link]

  • r/Chempros Community. (2023). Coupling reaction sometimes works, sometimes doesn't. Reddit.[Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature. (Referenced conceptually alongside Nonclassical Routes for Amide Bond Formation, ACS Chemical Reviews).[Link]

  • Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry (PMC).[Link]

Technical Support Center: Optimizing Biocompatible CuAAC with N-Propargyl Benzamides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing N-propargyl benzamides as terminal alkyne handles in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). While N-propargyl benzamides offer excellent reactivity and stability, their application in live-cell or in vivo environments is frequently bottlenecked by copper-induced cytotoxicity. This center provides mechanistic insights, troubleshooting frameworks, and self-validating protocols to mitigate these issues.

Mechanistic Insight: The Causality of Copper Toxicity

The CuAAC reaction relies on Copper(I) ions ( Cu+ ) to catalyze the cycloaddition between an azide and the terminal alkyne of the N-propargyl benzamide. However, free Cu+ is thermodynamically unstable in aerobic, aqueous environments and rapidly oxidizes to Cu2+ [1]. This oxidation process generates reactive oxygen species (ROS), such as hydroxyl radicals, which degrade nucleic acids, precipitate proteins, and induce rapid cell death[2].

To prevent this, accelerating ligands (e.g., THPTA, BTTAA) are employed. These ligands encapsulate the copper ion, physically shielding it from dissolved oxygen and biological nucleophiles, while simultaneously lowering the activation energy required for the click reaction[3].

Frequently Asked Questions (FAQs)

Q: Why do my live cells die when performing CuAAC with N-propargyl benzamides, even at low copper concentrations? A: Lowering the copper concentration reduces toxicity but exponentially decreases the reaction speed, often leading to incomplete labeling[4]. If your cells are dying at low concentrations, the issue is likely unchelated copper. Without a strong stabilizing ligand, even micromolar amounts of free Cu+ will generate lethal ROS and deplete cellular antioxidants like glutathione[2].

Q: Should I use THPTA or BTTAA for my N-propargyl benzamide conjugations? A: For in vitro protein labeling or fixed cells, THPTA is highly effective and allows the reaction to be run entirely in water[1]. However, for live-cell or in vivo applications, BTTAA is the superior choice. BTTAA provides a much greater rate enhancement and minimizes perturbations to the physiological state, allowing you to lower the total copper loading while maintaining high click efficiency[5].

Q: Can I use TBTA for live-cell assays? A: No. TBTA is highly hydrophobic and requires organic solvents (like DMSO) to remain in solution, which is incompatible with live biological systems[3]. It should only be used for organic synthesis.

Quantitative Ligand Selection Matrix

To facilitate experimental design, the following table summarizes the quantitative and qualitative properties of common Cu(I) accelerating ligands used in click chemistry[3].

LigandCopper Concentration RequiredReaction KineticsBiocompatibility / CytotoxicityWater SolubilityBest Application
BTTAA Very Low (10–50 µM)Very HighVery High / Very LowModerateIn vivo & Live-cell assays
BTTES LowHighVery High / Very LowHighIn vivo & Live-cell assays
THPTA Moderate (50–100 µM)ModerateModerate / ModerateHighAqueous in vitro synthesis
TBTA HighVery HighLow / HighLowOrganic synthesis

Troubleshooting Guide: Common Experimental Failures

Issue 1: Complete loss of cell viability post-click reaction.

  • Causality: The reducing agent (sodium ascorbate) is generating excessive ROS by continuously cycling unchelated Cu2+ to Cu+ .

  • Solution: Increase the Ligand:Copper ratio. A standard ratio is 5:1 (Ligand:Cu)[1]. Ensure you pre-complex the copper and ligand before adding them to the biological mixture.

Issue 2: Low click efficiency / Weak fluorescent signal.

  • Causality: The N-propargyl benzamide handle is sterically hindered, or the Cu+ has oxidized to inactive Cu2+ before the reaction could complete.

  • Solution: Switch from THPTA to BTTAA to accelerate the reaction kinetics[5]. Alternatively, ensure your sodium ascorbate stock is freshly prepared; ascorbate degrades rapidly in water, losing its reducing power.

Issue 3: Target protein precipitates during conjugation.

  • Causality: Copper ions can coordinate with histidine or cysteine residues on the protein surface, causing denaturation and aggregation[6].

  • Solution: Add a competitive chelator like EDTA (1-5 mM) immediately after the 30-minute reaction window to strip copper from the proteins and quench the reaction.

Self-Validating Experimental Protocol: Biocompatible Live-Cell CuAAC

This protocol details the optimal methodology for conjugating an azide-tagged fluorophore to an N-propargyl benzamide-labeled target in live cells, utilizing BTTAA to eliminate copper toxicity[2].

Step 1: Reagent Preparation

  • Prepare a 20 mM stock of CuSO4​ in Milli-Q water.

  • Prepare a 50 mM stock of BTTAA ligand in Milli-Q water.

  • Prepare a 100 mM stock of Sodium Ascorbate in Milli-Q water.

  • (Self-Validation Checkpoint: The ascorbate solution must be completely clear. A yellow tint indicates oxidation; discard and prepare fresh).

Step 2: Catalyst Pre-complexation (Critical Step)

  • In a sterile microcentrifuge tube, mix 2.5 µL of 20 mM CuSO4​ with 5.0 µL of 50 mM BTTAA (1:5 molar ratio).

  • Vortex briefly and incubate at room temperature for 3 minutes.

  • (Self-Validation Checkpoint: The resulting complex must be a clear, pale blue solution. Any turbidity or precipitation indicates poor water quality or degraded reagents. Do not proceed if turbid, as free copper will kill the cells).

Step 3: Reaction Assembly

  • To your live cells (in 1 mL of culture media), add the azide-tagged cargo (final concentration 10-50 µM).

  • Add the N-propargyl benzamide probe (if not already metabolically incorporated).

  • Add the pre-complexed CuSO4​ /BTTAA solution to achieve a final copper concentration of 50 µM.

  • Add 10 µL of the 100 mM Sodium Ascorbate stock (final concentration 1 mM) to initiate the reaction.

Step 4: Incubation and Quenching

  • Incubate the cells in the dark at room temperature or 37°C for 30 minutes.

  • (Self-Validation Checkpoint: Include a control well with cells treated only with the Cu/BTTAA/Ascorbate mix (no azide/alkyne). If these cells show morphological signs of death under a microscope after 30 minutes, the ligand concentration must be increased).

  • Quench the reaction by washing the cells three times with PBS containing 1 mM EDTA to remove all copper complexes.

Workflow Visualization

The following diagram illustrates the logical relationship between the reagents and how the accelerating ligand actively prevents ROS-mediated toxicity during the click reaction.

G A N-Propargyl Benzamide (Alkyne Handle) F Biocompatible CuAAC Click Reaction A->F B Azide-Tagged Biomolecule B->F C Cu(I) Catalyst (Toxic ROS Generator) E Cu(I)-Ligand Complex (Stabilized & Shielded) C->E Pre-complexation (Prevents ROS) D Accelerating Ligand (BTTAA / THPTA) D->E Protects Cu(I) E->F Catalyzes safely G 1,4-Disubstituted 1,2,3-Triazole Product F->G High Yield

Mechanistic workflow of ligand-stabilized CuAAC preventing ROS generation.

References

  • [2] Copper-catalyzed click reaction on/in live cells. National Institutes of Health (PMC). [Link]

  • [6] Bioorthogonal Chemistry and Its Applications. ACS Publications.[Link]

  • [4] Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. National Institutes of Health (PMC).[Link]

Sources

Validation & Comparative

Validating the Click Chemistry Efficiency of 4-Methyl-N-2-propyn-1-yl-benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) continues to anchor the field of bioconjugation and drug discovery, the selection of the optimal terminal alkyne is paramount. While simple aliphatic alkynes are ubiquitous, they often lack the analytical handles necessary for rigorous kinetic tracking. Conversely, hyper-activated alkynes can compromise chemoselectivity.

This guide provides an in-depth comparative analysis of 4-methyl-N-2-propyn-1-yl-benzamide (an N-propargyl-p-toluamide derivative), demonstrating how its structural design bridges the gap between high CuAAC reactivity, strict bioorthogonality, and analytical practicality.

Mechanistic Rationale: The Causality Behind Alkyne Selection

The efficiency of a click chemistry reaction is not solely defined by its speed, but by its chemoselectivity and trackability. The molecular architecture of 4-methyl-N-2-propyn-1-yl-benzamide addresses three critical variables in assay design:

  • Analytical Trackability (The p-Tolyl Advantage): Standard aliphatic alkynes (like propargyl alcohol) are transparent to standard UV detectors. By incorporating a p-tolyl moiety, 4-methyl-N-2-propyn-1-yl-benzamide provides a robust UV chromophore (λ_max ≈ 254 nm). This allows researchers to perform real-time, label-free kinetic tracking via HPLC-UV without the need for complex mass spectrometry or fluorescent derivatization.

  • Kinetic Efficiency (The Propargyl Spacer): due to the altered electronic nature and coordination dynamics of the intermediate copper acetylide[1]. The inclusion of the propargyl spacer (-CH₂-) in our target compound insulates the alkyne from the aromatic ring's electronics, restoring the rapid, high-yielding kinetics characteristic of standard propargyl groups.

  • Bioorthogonality (Avoiding Thiol Cross-Reactivity): To accelerate CuAAC, some researchers utilize electronically activated propiolamides (e.g., N-phenylpropiolamide). While these[2]. In complex biological lysates,[3]. 4-methyl-N-2-propyn-1-yl-benzamide, as a standard propargyl amide, maintains high CuAAC efficiency while remaining completely inert to biological nucleophiles.

Pathway Target 4-Methyl-N-2-propyn-1-yl-benzamide (Propargyl Amide) Cu Cu(I) Catalyst + Azide Target->Cu Rapid CuAAC Triazole 1,4-Triazole Product (High Yield, Bioorthogonal) Cu->Triazole Chemoselective Propiolamide N-Phenylpropiolamide (Activated Alkyne) Propiolamide->Cu Ultra-fast CuAAC Thiol Biological Thiols (e.g., Cysteine) Propiolamide->Thiol Side Reaction (Michael Acceptor) Michael Michael Addition Adduct (Off-Target Byproduct) Thiol->Michael

Fig 1: Chemoselectivity of propargyl amides vs. propiolamides in CuAAC and off-target pathways.

Comparative Performance Analysis

The following table synthesizes the relative performance metrics of 4-methyl-N-2-propyn-1-yl-benzamide against common alternative terminal alkynes under standard ligand-accelerated CuAAC conditions.

Alkyne SubstrateStructural ClassRelative CuAAC ReactivityUV Absorbance (254 nm)Bioorthogonality (Thiol Resistance)Primary Application
4-Methyl-N-2-propyn-1-yl-benzamide Propargyl AmideHigh (~90% at 30 min)Excellent (p-Tolyl group)HighKinetic assays, Bioconjugation
Propargyl Alcohol Aliphatic AlkyneHigh (~90% at 30 min)Poor (Requires derivatization)HighMaterial science, simple tagging
Phenylacetylene Aryl AlkyneModerate (~80% at 30 min)ExcellentHighOrganic synthesis
N-Phenylpropiolamide Activated AlkyneVery High (>95% at 30 min)GoodLow (Michael acceptor)Highly dilute, thiol-free systems

Experimental Validation: Self-Validating Kinetic Protocol

To objectively validate the click efficiency of 4-methyl-N-2-propyn-1-yl-benzamide, a robust kinetic assay is required. The protocol below is engineered as a self-validating system .

Causality in Protocol Design:

  • Pre-complexation of Cu(II) and THPTA: Free Cu(I) generated by ascorbate reduction can rapidly disproportionate or generate reactive oxygen species (ROS). Pre-complexing CuSO₄ with the water-soluble ligand THPTA ensures that upon reduction, the Cu(I) is immediately stabilized, maintaining catalytic integrity[1].

  • Internal Standardization: HPLC injection volumes fluctuate. By including biphenyl as an inert, UV-active internal standard, we normalize peak areas, ensuring that the calculated kinetic rates are immune to volumetric handling errors.

  • Orthogonal Quenching: CuAAC is notoriously fast. To capture accurate kinetic snapshots, the reaction must be halted instantaneously. We utilize a dual-quench system: EDTA to chelate bulk Cu(II), and Bathocuproine disulfonate (BCS) to specifically strip and sequester active Cu(I) from the acetylide intermediate.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of 4-methyl-N-2-propyn-1-yl-benzamide in DMSO.

  • Prepare a 10 mM stock of a model azide (e.g., benzyl azide) in DMSO.

  • Prepare a 5 mM stock of Biphenyl (Internal Standard) in DMSO.

  • Prepare aqueous stocks of CuSO₄ (20 mM), THPTA ligand (50 mM), and Sodium Ascorbate (100 mM, freshly prepared).

Step 2: Reaction Assembly

  • In a 2 mL glass vial, combine 800 µL of Phosphate Buffer (100 mM, pH 7.4), 50 µL of the alkyne stock (final 0.5 mM), 50 µL of the azide stock (final 0.5 mM), and 50 µL of the biphenyl stock. Vortex to ensure homogeneity.

Step 3: Catalyst Activation & Initiation

  • In a separate microcentrifuge tube, mix 5 µL of CuSO₄ stock and 10 µL of THPTA stock. Incubate for 5 minutes at room temperature to form the Cu(II)-THPTA complex.

  • Add 10 µL of Sodium Ascorbate stock to the catalyst mixture (solution will turn from blue to colorless, indicating Cu(I) formation).

  • Immediately inject the activated catalyst into the main reaction vial to initiate the CuAAC reaction. Start the timer.

Step 4: Time-Course Sampling & Quenching

  • At predetermined intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw a 50 µL aliquot from the reaction mixture.

  • Inject the aliquot directly into 50 µL of Quench Solution (10 mM EDTA + 5 mM Bathocuproine disulfonate in 50% MeOH/H₂O). Vortex immediately to freeze the reaction.

Step 5: HPLC-UV Analysis

  • Analyze the quenched samples via Reverse-Phase HPLC (C18 column) monitoring at 254 nm.

  • Calculate the conversion percentage by plotting the ratio of the product peak area to the biphenyl internal standard peak area over time.

Workflow Prep 1. Reagent Preparation Alkyne + Azide + Biphenyl React 3. Reaction Initiation Mix & Incubate at 25°C Prep->React Cat 2. Catalyst Activation CuSO4 + THPTA + NaAsc Cat->React Inject Catalyst Sample 4. Time-Course Sampling Aliquots at 0, 5, 10, 30, 60 min React->Sample Quench 5. Instant Quenching Add EDTA/Bathocuproine Sample->Quench Stop CuAAC Analyze 6. HPLC-UV Analysis Track 254 nm Absorbance Quench->Analyze Freeze-frame kinetics Data 7. Kinetic Extraction Calculate k_obs Analyze->Data

Fig 2: Self-validating kinetic assay workflow for CuAAC efficiency using HPLC-UV tracking.

References

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies Source: Journal of Proteome Research (ACS Publications) URL:[Link]

Sources

A Comparative Guide to N-propargyl Amides in Bioconjugation: Navigating Stability and Specificity

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of bioconjugation, the quest for stable, specific, and efficient molecular linkages is paramount. N-propargyl amides, leveraging the power of "click chemistry," have emerged as a robust solution, offering significant advantages over traditional methods. This guide provides a detailed comparison of N-propargyl amides with other prevalent bioconjugation reagents, supported by experimental insights and protocols to inform the design of next-generation bioconjugates, from antibody-drug conjugates (ADCs) to advanced diagnostic probes.

The N-propargyl Amide Moiety: A Gateway to Click Chemistry

An N-propargyl amide incorporates a propargyl group—a terminal alkyne—into an amide-containing molecule. While the amide bond itself provides a stable structural backbone, the true utility of this moiety in bioconjugation lies in the reactivity of the propargyl group's terminal alkyne.[1][2] This alkyne is a key participant in one of the most reliable bioconjugation reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

The CuAAC reaction is the cornerstone of click chemistry, a class of reactions known for their high yields, specificity, and tolerance of a wide range of functional groups and aqueous environments.[2][3] The reaction between a propargyl group (alkyne) and an azide-functionalized molecule rapidly and selectively forms a highly stable 1,4-disubstituted 1,2,3-triazole ring.[2] This covalent linkage is exceptionally robust and resistant to cleavage under physiological conditions, a critical feature for in vivo applications.[4]

CuAAC_Workflow Propargyl Propargyl-Amide (Alkyne) Catalyst Cu(I) Catalyst (e.g., CuSO₄/Sodium Ascorbate) Propargyl->Catalyst Azide Azide-Modified Biomolecule Azide->Catalyst Product Stable Triazole Linkage (Bioconjugate) Catalyst->Product Covalent Bond Formation

Caption: Workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Comparative Analysis: N-propargyl Amides vs. Conventional Reagents

The choice of a bioconjugation strategy is dictated by the target biomolecule, the desired stability of the linkage, and the reaction conditions. Here, we compare the performance of propargyl amide-based click chemistry with two industry workhorses: N-hydroxysuccinimide (NHS) esters and maleimides.

FeatureN-propargyl Amide (via CuAAC)NHS EsterMaleimide
Target Residue Azide-modified residue (non-native)Primary Amines (e.g., Lysine, N-terminus)Thiols (e.g., Cysteine)
Reaction Copper(I)-Catalyzed Azide-Alkyne CycloadditionNucleophilic Acyl SubstitutionMichael Addition
Bond Formed 1,2,3-Triazole RingAmide BondThioether (in a thiosuccinimide ring)
Bond Stability Very High: Resistant to hydrolysis, oxidation, and enzymatic cleavage.[4]High: Generally stable, but can be susceptible to hydrolysis at high pH.[5]Moderate: Prone to retro-Michael reaction and thiol exchange, leading to deconjugation.[4]
Key Advantages Bioorthogonal, high specificity, exceptional stability.[1]Well-established, reacts with abundant amine groups, no metal catalyst required.[5][6]High selectivity for less abundant thiols, rapid reaction kinetics.[5]
Key Limitations Requires introduction of an azide handle; copper catalyst can be cytotoxic (mitigated by ligands).Can lead to heterogeneous products due to multiple lysine residues; NHS esters are prone to hydrolysis.[7]The resulting thiosuccinimide ring is unstable and requires hydrolysis for stabilization; potential for off-target reactions at pH > 7.5.[4][8]

The primary advantage of the triazole linkage formed via click chemistry over traditional linkages is its superior stability.[4]

  • Maleimide Instability: The thioether bond within the thiosuccinimide ring formed from maleimide-thiol conjugation is susceptible to a retro-Michael reaction.[4] This can lead to premature cleavage of the payload from the biomolecule, a major concern in drug delivery, as it can cause off-target toxicity and reduce efficacy.[4] Some studies have shown significant deconjugation of maleimide-based ADCs in serum over time.[4] While strategies exist to improve stability, such as hydrolysis of the thiosuccinimide ring, they do not completely eliminate the inherent instability of the initial adduct.[4][8]

  • NHS Ester Hydrolysis: NHS esters readily react with primary amines to form stable amide bonds.[6][7] However, they are also susceptible to hydrolysis in aqueous environments, especially at neutral to alkaline pH.[7] This competing reaction reduces conjugation efficiency and requires careful control of reaction conditions.[7]

  • Propargyl Amide (Triazole) Stability: The triazole ring formed by the CuAAC reaction is a robust aromatic heterocycle that is not susceptible to cleavage under physiological conditions.[4] This ensures that the bioconjugate remains intact, delivering its payload specifically to the target site.

Stability_Comparison cluster_stability Relative Stability in Physiological Conditions Triazole Triazole Linkage (from Propargyl Amide) High Amide Amide Linkage (from NHS Ester) Medium Thioether Thiosuccinimide Linkage (from Maleimide) Low Deconjugation Payload Cleavage Thioether->Deconjugation Retro-Michael Reaction Thiol Exchange

Sources

A Comparative Guide to the In Vivo Stability of Benzamide, 4-methyl-N-2-propyn-1-yl- versus Standard Terminal Alkynes

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the in vivo stability of a compound is a critical determinant of its therapeutic potential. A molecule that is rapidly metabolized can fail to achieve the necessary exposure at its target site, rendering it ineffective. This guide provides a detailed comparison of the anticipated in vivo stability of Benzamide, 4-methyl-N-2-propyn-1-yl-, a functionalized terminal alkyne, against standard, less-functionalized terminal alkynes. Our analysis is grounded in established principles of drug metabolism and supported by experimental protocols to empirically validate these concepts.

The Significance of the Terminal Alkyne in Medicinal Chemistry

The terminal alkyne is a versatile functional group in medicinal chemistry. Its linear geometry can act as a rigid linker between pharmacophoric elements, and its small size allows it to probe narrow active sites. Furthermore, the terminal alkyne is a key component in "click chemistry," enabling the facile and specific conjugation of molecules for various applications, including the development of antibody-drug conjugates and molecular probes.[1] However, the introduction of a terminal alkyne is not without its challenges, primarily concerning metabolic stability.

Metabolic Profile of Benzamide, 4-methyl-N-2-propyn-1-yl-

The metabolic fate of Benzamide, 4-methyl-N-2-propyn-1-yl- is predicted to be complex, owing to the presence of multiple metabolic "soft spots" within its structure. The primary metabolic pathways for benzamide-containing drug candidates are hydrolytic cleavage of the amide bond and oxidative metabolism by cytochrome P450 (CYP) enzymes.[2]

Amide Hydrolysis

The benzamide moiety is susceptible to hydrolysis by a variety of enzymes, including amidases and carboxylesterases, which are abundant in the liver and plasma.[2] This cleavage would break the molecule into 4-methylbenzoic acid and N-2-propyn-1-ylamine (propargylamine).

Oxidative Metabolism

The molecule presents several sites for oxidative metabolism by CYP enzymes:

  • Aromatic Hydroxylation: The 4-methylphenyl ring can undergo hydroxylation at various positions.

  • N-Dealkylation: While less common for secondary amides compared to amines, oxidative cleavage of the N-propargyl group is a possibility.

  • Oxidation of the Propargyl Group: The terminal alkyne itself is a substrate for oxidative enzymes. Drawing parallels with the metabolism of propargyl alcohol, the propargyl group of our target molecule could be oxidized to a reactive aldehyde intermediate, 2-propynal.[3] This highly reactive species can then be detoxified through conjugation with glutathione.[3]

The multiplicity of these metabolic pathways suggests that Benzamide, 4-methyl-N-2-propyn-1-yl- may be susceptible to relatively rapid clearance in vivo.

Metabolic Profile of Standard Terminal Alkynes

For the purpose of this guide, "standard terminal alkynes" refer to simple alkynes such as alkyl or aryl acetylenes that lack the additional functionalities of the benzamide group. The primary metabolic liability for this class of compounds is their potential to act as mechanism-based inactivators of CYP450 enzymes.[4]

Mechanism-Based CYP450 Inactivation

The oxidation of a terminal alkyne by a CYP450 enzyme can generate a highly reactive ketene intermediate.[4] This ketene can then covalently bind to the enzyme's active site, leading to its irreversible inactivation.[4] This is a significant concern in drug development, as it can lead to drug-drug interactions and unpredictable pharmacokinetics.

Comparative Stability Analysis

FeatureBenzamide, 4-methyl-N-2-propyn-1-yl-Standard Terminal Alkynes
Primary Metabolic Pathways Amide Hydrolysis, Aromatic Hydroxylation, Oxidation of Propargyl GroupOxidation of Alkyne, Potential for CYP450 Inactivation
Key Metabolizing Enzymes Amidases, Carboxylesterases, CYP450sCYP450s
Potential for Reactive Metabolites Yes (e.g., 2-propynal)Yes (e.g., ketene)
Predicted Metabolic Stability Potentially lower due to multiple metabolic routesVariable, but with a significant risk of CYP450 inactivation

While standard terminal alkynes pose a specific and significant risk of CYP450 inactivation, the metabolic profile of Benzamide, 4-methyl-N-2-propyn-1-yl- is likely to be more complex. The presence of the amide bond introduces a major clearance pathway via hydrolysis, which is independent of CYP450 metabolism. This suggests that even if the propargyl group in this molecule were to cause CYP inactivation, the compound could still be cleared rapidly through hydrolysis.

Therefore, it is hypothesized that Benzamide, 4-methyl-N-2-propyn-1-yl- may exhibit lower overall metabolic stability compared to a simple terminal alkyne that is not a substrate for hydrolytic enzymes. However, the standard terminal alkyne may present a greater risk for mechanism-based CYP inactivation.

Experimental Protocols for Assessing In Vivo Stability

To empirically determine the metabolic stability of these compounds, a series of in vitro assays are recommended. These assays provide a reliable and high-throughput means of predicting in vivo behavior.

Metabolic Stability in Liver Microsomes

This assay primarily assesses Phase I metabolism mediated by CYP enzymes.

Protocol:

  • Prepare Reagents: Thaw human liver microsomes on ice. Prepare a phosphate buffer (pH 7.4) containing a magnesium chloride cofactor. Prepare an NADPH regenerating system.

  • Incubation: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound (typically at a final concentration of 1 µM). Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. A parallel incubation without NADPH should be run to assess non-CYP mediated degradation.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Metabolic Stability in Hepatocytes

This assay provides a more comprehensive picture of hepatic metabolism, including both Phase I and Phase II (conjugation) pathways.

Protocol:

  • Cell Preparation: Thaw cryopreserved human hepatocytes and resuspend them in a suitable incubation medium.

  • Incubation: In a 96-well plate, add the hepatocyte suspension and the test compound (typically at a final concentration of 1 µM). Incubate at 37°C in a humidified incubator with 5% CO₂.

  • Time Points and Quenching: At various time points, terminate the reaction by adding a cold organic solvent with an internal standard.

  • Sample Processing and Analysis: Follow the same procedure as for the microsomal stability assay.

Plasma Stability Assay

This assay determines the stability of a compound in the presence of plasma enzymes.

Protocol:

  • Prepare Reagents: Thaw human plasma and the test compound.

  • Incubation: In a 96-well plate, add plasma and the test compound. Incubate at 37°C.

  • Time Points and Quenching: At various time points, stop the reaction by adding a cold organic solvent with an internal standard.

  • Sample Processing and Analysis: Follow the same procedure as for the microsomal stability assay.

Visualization of Metabolic Pathways and Experimental Workflows

cluster_0 Metabolic Fate of Benzamide, 4-methyl-N-2-propyn-1-yl- A Benzamide, 4-methyl-N-2-propyn-1-yl- B Amide Hydrolysis (Amidases, Carboxylesterases) A->B D CYP450 Oxidation A->D C 4-Methylbenzoic Acid + Propargylamine B->C E Aromatic Hydroxylation D->E F Propargyl Group Oxidation D->F G Hydroxylated Metabolites E->G H 2-Propynal Intermediate F->H I Glutathione Conjugation H->I J Conjugated Metabolites I->J

Caption: Predicted metabolic pathways for Benzamide, 4-methyl-N-2-propyn-1-yl-.

cluster_1 Metabolic Fate of a Standard Terminal Alkyne K Standard Terminal Alkyne L CYP450 Oxidation K->L M Ketene Intermediate L->M N Mechanism-Based Inactivation (Covalent binding to CYP450) M->N O Hydrolysis M->O P Carboxylic Acid Metabolite O->P

Caption: Metabolic pathway of a standard terminal alkyne leading to CYP450 inactivation.

A Prepare Reagents (Microsomes/Hepatocytes/Plasma, Buffer, Compound) B Incubate at 37°C A->B C Sample at Time Points B->C D Quench Reaction (Cold Acetonitrile + Internal Standard) C->D E Centrifuge to Precipitate Proteins D->E F Analyze Supernatant by LC-MS/MS E->F G Calculate Half-Life (t½) and Clearance (CLint) F->G

Caption: General experimental workflow for in vitro stability assays.

Conclusion

The in vivo stability of a drug candidate is a complex interplay of its chemical structure and the metabolic machinery of the body. While standard terminal alkynes present a well-defined risk of mechanism-based CYP450 inactivation, the stability of a more functionalized molecule like Benzamide, 4-methyl-N-2-propyn-1-yl- is likely governed by a broader range of metabolic pathways. The presence of an amide bond introduces a significant potential for hydrolytic cleavage, which may lead to more rapid overall clearance compared to a simple alkyne.

The theoretical analysis presented in this guide provides a framework for understanding the potential metabolic liabilities of these two classes of compounds. However, empirical data from the described in vitro assays are essential for making informed decisions in the drug discovery process. By combining predictive reasoning with robust experimental validation, researchers can better navigate the challenges of metabolic stability and design more effective and safer medicines.

References

  • BenchChem Technical Support Team. (2025).
  • [Reference on amide hydrolysis by carboxylesterases - to be added from a specific scientific paper if available, otherwise this point relies on the general knowledge cited in the BenchChem document]
  • [Reference on CYP-mediated oxidation of benzamides - to be added from a specific scientific paper if available, otherwise this point relies on the general knowledge cited in the BenchChem document]
  • Cyprotex. (n.d.). Plasma Stability. Evotec. Retrieved from [Link]

  • [Reference on N-dealkylation of amides - to be added from a specific scientific paper if available, otherwise this point relies on the general knowledge cited in the BenchChem document]
  • [Reference on aromatic hydroxylation of benzamides - to be added from a specific scientific paper if available, otherwise this point relies on the general knowledge cited in the BenchChem document]
  • [Reference on high clearance in HLM suggesting CYP metabolism - to be added from a specific scientific paper if available, otherwise this point relies on the general knowledge cited in the BenchChem document]
  • [Reference on metabolite identification using LC-MS/MS - to be added from a specific scientific paper if available, otherwise this point relies on the general knowledge cited in the BenchChem document]
  • [Reference on identifying metabolic hot spots - to be added from a specific scientific paper if available, otherwise this point relies on the general knowledge cited in the BenchChem document]
  • Banijamali, A. R., Xu, Y., DeMatteo, V., Strunk, R. J., & Sumner, S. J. (2000). Identification of metabolites of [1,2,3-(13)C]Propargyl alcohol in mouse urine by (13)C NMR and mass spectrometry and comparison to rat. Journal of Agricultural and Food Chemistry, 48(10), 4693–4710.
  • [Reference on steric hindrance to block amide hydrolysis - to be added from a specific scientific paper if available, otherwise this point relies on the general knowledge cited in the BenchChem document]
  • [Reference on non-CYP mediated metabolism in hepatocytes - to be added from a specific scientific paper if available, otherwise this point relies on the general knowledge cited in the BenchChem document]
  • Grabowski, T. (2019). Answer to "What is the toxicity mechanism of propargylamine?". ResearchGate. Retrieved from [Link]

  • F. Peter Guengerich. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611-650.
  • Miljković, F., et al. (2025).
  • Ortiz de Montellano, P. R. (2019). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Archives of Biochemistry and Biophysics, 336(1), 1-10.
  • [Reference on general principles of drug metabolism - to be added from a reputable pharmacology or drug metabolism textbook]
  • [Reference for "click chemistry" applications - to be added
  • [Reference on the use of terminal alkynes in medicinal chemistry - to be added

Sources

Benchmarking N-propargyl-4-methylbenzamide Against Cyclooctynes: A Comprehensive Guide to Bioorthogonal Click Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

As bioconjugation workflows increasingly demand high fidelity and biocompatibility, the selection of the correct alkyne for azide-alkyne cycloadditions is the most critical variable in experimental design. In this guide, we benchmark N-propargyl-4-methylbenzamide —an archetypal, highly stable terminal alkyne—against strained cyclooctynes (such as DBCO and BCN).

By contrasting these two classes of molecules, we are fundamentally benchmarking the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) against the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This objective comparison will equip drug development professionals and researchers with the kinetic data and self-validating protocols necessary to optimize their specific bioconjugation systems.

Kinetic & Thermodynamic Causality: Why Alkyne Structure Dictates the Pathway

To understand the performance differences between these reagents, we must examine the thermodynamic driving forces that govern their reactivity [1].

The Terminal Alkyne (N-propargyl-4-methylbenzamide): Terminal alkynes possess an ideal 180° bond angle, making them thermodynamically stable and entirely inert to azides at physiological temperatures. To overcome this high activation energy ( Ea​ ), CuAAC utilizes a Copper(I) catalyst. The metal deprotonates the terminal alkyne to form a highly reactive copper-acetylide intermediate, lowering the Ea​ and driving the reaction forward at diffusion-limited rates to yield exclusively 1,4-disubstituted triazoles [3]. N-propargyl-4-methylbenzamide is an exceptional benchmark for this pathway because its electron-withdrawing amide linkage slightly accelerates Cu-catalyzed reactivity, while its para-methylphenyl group provides a distinct UV-absorbance signature for LC-MS tracking.

The Strained Cyclooctyne (e.g., DBCO, BCN): Cyclooctynes bypass the need for cytotoxic metal catalysts by weaponizing ring strain. The incorporation of the alkyne into an eight-membered ring forces the bond angle down to ~160°, introducing approximately 18 kcal/mol of ground-state destabilization [2]. This massive ring strain acts as a built-in spring, lowering the activation barrier for a concerted [3+2] cycloaddition with azides (SPAAC). While highly biocompatible, this thermodynamic workaround results in slower reaction kinetics and a mixture of regioisomers [4].

ReactionMechanisms Azide R-N3 (Azide) Triazole1 1,4-Triazole (Fast, Regioselective) Azide->Triazole1 Triazole2 Mixed Triazoles (Slower, Biocompatible) Azide->Triazole2 TermAlkyne Terminal Alkyne (N-propargyl...) TermAlkyne->Triazole1 CycloAlkyne Strained Alkyne (DBCO) CycloAlkyne->Triazole2 Cu Cu(I) Catalyst Cu->Triazole1 Lowers Ea Strain Ring Strain (~18 kcal/mol) Strain->Triazole2 Destabilizes

Mechanistic divergence between CuAAC and SPAAC pathways.

Quantitative Benchmarking

The choice between N-propargyl-4-methylbenzamide (CuAAC) and cyclooctynes (SPAAC) is almost always a trade-off between reaction speed and biocompatibility [1]. The table below synthesizes the performance metrics of these reagents.

Performance MetricN-propargyl-4-methylbenzamide (CuAAC)DBCO (SPAAC)BCN (SPAAC)
Reaction Rate ( k2​ ) 10 – 100 M⁻¹s⁻¹ (Ligand dependent)~0.1 – 0.5 M⁻¹s⁻¹~0.15 M⁻¹s⁻¹
Driving Force Cu(I)-Acetylide intermediateRing strain (~18 kcal/mol)Ring strain
Regioselectivity Strictly 1,4-disubstitutedMixture of regioisomersMixture of regioisomers
In Vivo Biocompatibility Low (Cu toxicity, ROS generation)Excellent (No catalyst required)Excellent
Reagent Stability High (Inert without catalyst)Moderate (Prone to thiol-ene side reactions)Moderate
Cost & Scalability Low cost, easily scalableHigh cost, complex synthesisHigh cost, complex synthesis

Note: While DBCO and BCN offer superior biocompatibility for live-cell imaging, their slower kinetics often require higher stoichiometric excesses compared to the highly efficient CuAAC pathway [5].

Self-Validating Experimental Protocols

A robust experimental design does not just yield a product; it proves why the product formed. The following protocols are designed as a self-validating system. By running N-propargyl-4-methylbenzamide without copper alongside your SPAAC reaction, it acts as a definitive negative control, proving that your azide is reacting exclusively due to the cyclooctyne's ring strain, not background reactivity.

BenchmarkingWorkflow Start Azide-Functionalized Biomolecule (10 µM) Split Parallel Benchmarking Assay Start->Split Arm1 CuAAC Pathway N-propargyl-4-methylbenzamide Split->Arm1 Arm2 SPAAC Pathway Cyclooctyne (e.g., DBCO) Split->Arm2 Arm3 Negative Control N-propargyl... (No Cu) Split->Arm3 Cat1 + CuSO4, THPTA, Sodium Ascorbate Arm1->Cat1 Cat2 Buffer Only (No Catalyst) Arm2->Cat2 Arm3->Cat2 Incubate Incubate at 25°C Monitor via LC-MS Cat1->Incubate Cat2->Incubate

Experimental workflow for benchmarking CuAAC against SPAAC kinetics.

Protocol A: CuAAC Benchmarking (The High-Speed Standard)

Objective: Achieve rapid, quantitative conversion using N-propargyl-4-methylbenzamide.

  • Preparation: Dilute your azide-tagged biomolecule to 10 µM in 100 mM Sodium Phosphate buffer (pH 7.4). Causality: Maintaining physiological pH prevents acid/base-catalyzed degradation of sensitive biomolecules.

  • Alkyne Addition: Add N-propargyl-4-methylbenzamide to a final concentration of 20 µM (2 eq).

  • Catalyst Complexation: In a separate tube, pre-mix 100 µM CuSO₄ with 500 µM THPTA ligand. Causality: Pre-complexing Cu(II) with THPTA before reduction ensures that once Cu(I) is formed, it is immediately stabilized. This prevents the generation of Reactive Oxygen Species (ROS) that would otherwise cleave protein backbones or nucleic acids.

  • Initiation: Add the Cu-THPTA complex to the reaction mixture. Finally, add 1 mM Sodium Ascorbate to initiate the reaction. Causality: Ascorbate must be added last. It reduces Cu(II) to the catalytically active Cu(I) in situ, starting the kinetic clock.

  • Incubation: Incubate at 25°C for 30 minutes.

Protocol B: SPAAC Benchmarking (The Biocompatible Alternative)

Objective: Achieve bioorthogonal conjugation without metal catalysts.

  • Preparation: Dilute the azide-tagged biomolecule to 10 µM in the same buffer.

  • Alkyne Addition: Add DBCO or BCN to a final concentration of 50 µM (5 eq). Causality: Because SPAAC kinetics are 1-2 orders of magnitude slower than CuAAC, a higher stoichiometric excess of the cyclooctyne is required to drive the reaction to completion in a comparable timeframe.

  • Incubation: Incubate at 25°C for 2 to 12 hours, monitoring conversion via LC-MS.

Protocol C: The Self-Validating Negative Control

Objective: Prove that SPAAC is exclusively driven by ring strain.

  • Setup: Combine the 10 µM azide-tagged biomolecule with 50 µM N-propargyl-4-methylbenzamide in buffer. Do not add copper or ascorbate.

  • Validation: Incubate alongside the SPAAC reaction. LC-MS analysis must show 0% conversion. Causality: If conjugation occurs here, your biomolecule is experiencing non-specific binding or background degradation, invalidating the perceived "success" of the SPAAC arm.

Conclusion & Selection Guide

When benchmarking these systems, the data clearly delineates their optimal use cases.

  • Select N-propargyl-4-methylbenzamide (CuAAC) for in vitro bioconjugation, material science, and high-throughput drug screening where rapid kinetics, absolute regioselectivity, and low reagent costs are paramount.

  • Select Cyclooctynes (SPAAC) for in vivo therapeutics, live-cell imaging, and sensitive protein ligations where the preservation of biological function outweighs the need for rapid reaction rates.

References

  • Beyond Self-Assembly: Bioorthogonal 'Click' Chemistry Strategies for Robust Electrochemical Interfaces in Wearable Biosensors. MDPI. Available at: [Link]

  • Signature of click chemistry in advanced techniques for cancer therapeutics. RSC. Available at: [Link]

  • Click Chemistry and Radiochemistry: An Update. ACS Publications. Available at: [Link]

  • Sequential conjugation methods based on triazole formation and related reactions using azides. RSC Publishing. Available at:[Link]

Safety Operating Guide

Personal protective equipment for handling Benzamide, 4-methyl-N-2-propyn-1-yl-

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile and Mechanistic Risk Assessment

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist, but as a mechanistic system. Benzamide, 4-methyl-N-2-propyn-1-yl- (also known as 4-methyl-N-(prop-2-yn-1-yl)benzamide) is a highly versatile terminal alkyne intermediate heavily utilized in drug development, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and Sonogashira cross-coupling reactions.

While the p-toluamide core provides crystalline stability, the N-propargyl moiety introduces specific reactive hazards. Terminal alkynes can form shock-sensitive, explosive metal acetylides when exposed to unliganded heavy metals (e.g., Cu, Ag, Hg) without proper catalytic conditions. Furthermore, organic amides can act as weak bases and dermal penetrants. If this compound is dissolved in highly permeating polar aprotic solvents (like DMF or DMSO), the molecule can rapidly bypass the epidermal barrier, carrying systemic toxicity risks directly into the bloodstream[1].

Personal Protective Equipment (PPE) Matrix

To mitigate dermal and ocular exposure, PPE must be selected based on the physical state of the compound (dry solid vs. active solution). Every piece of equipment serves a specific, scientifically grounded purpose.

Table 1: Quantitative PPE Requirements and Specifications

PPE ComponentSpecification / Quantitative MetricCausality / Mechanistic Justification
Nitrile Gloves Minimum 0.11 mm thickness (Solid)Provides a sufficient barrier against the dry powder. Nitrile resists the electrostatic adhesion of fine organic particulates.
Butyl Rubber Gloves Minimum 0.40 mm thickness (Solution)Required when the compound is dissolved in polar aprotic solvents (DMF/DMSO), which rapidly degrade standard nitrile gloves.
Eye Protection ANSI Z87.1 certified splash gogglesPrevents ocular irritation from airborne particulates during weighing, transfer, and solvent addition.
Lab Coat 100% Cotton or Flame-Resistant (FR)Synthetic fibers can melt to the skin during a flash fire. Cotton prevents static buildup which could ignite surrounding solvent vapors.
Respirator N95 or P100 particulate filterNecessary only if local exhaust ventilation (LEV) fails or during a massive spill cleanup to prevent inhalation of aerosolized powder.

Operational Workflow: Safe Handling and Dispensing

Trustworthy execution of synthetic protocols requires a self-validating system where each safety measure physically reinforces the next.

Step-by-Step Dispensing Protocol
  • Ventilation Verification: Ensure the chemical fume hood is operational with a face velocity strictly between 80–120 linear feet per minute (LFM) .

  • Static Dissipation: Ground all metal spatulas and use anti-static weighing boats. The dry powder form of propargyl amides can accumulate static charge, posing an ignition risk when transferring near flammable solvents.

  • Primary Containment: Weigh the required mass of Benzamide, 4-methyl-N-2-propyn-1-yl- entirely inside the fume hood. If transferring to an analytical balance outside the hood, seal the vessel before moving.

  • Solvent Addition: Always add the solvent to the solid, not vice versa. This prevents the rapid displacement of air from aerosolizing the fine powder.

  • Decontamination: Wipe down the balance and fume hood surface with a solvent-dampened cloth (e.g., isopropanol) to capture any residual micro-dust.

OperationalWorkflow A 1. Fume Hood Check (80-120 LFM) B 2. Don Advanced PPE (Butyl/Nitrile) A->B C 3. Anti-Static Weighing B->C D 4. Closed-System Transfer C->D E 5. Surface Decontamination D->E

Caption: Sequential operational workflow for dispensing and handling reactive propargyl amides.

Chemical Compatibility and Storage

Isolating this compound from incompatible reagents is critical to preventing exothermic reactions or the generation of toxic byproducts[1].

Table 2: Chemical Compatibility and Storage Parameters

Incompatible CategoryReaction Risk / HazardStorage Mitigation Strategy
Strong Oxidizing Agents Exothermic degradation of the alkyne; severe fire risk.Store in a dedicated organics cabinet away from peroxides, chlorates, and nitrates.
Heavy Metal Salts (Cu, Ag) Formation of shock-sensitive, explosive metal acetylides.Physically separate from transition metal catalysts during long-term storage.
Strong Acids/Bases Hydrolysis of the central benzamide linkage.Maintain in a tightly sealed, desiccated container.
Temperature Extremes Thermal degradation over time.Store at ambient temperature (< 30°C ) or refrigerated (2-8°C ) for long-term stability.

Emergency Spill Response and Disposal Plan

In the event of a spill, immediate containment prevents environmental release and laboratory contamination. According to standard hazardous waste guidelines, all materials must be properly segregated from incompatible waste streams[2].

Step-by-Step Spill Response and Disposal
  • Evacuate and Assess: Clear personnel from the immediate area. Verify that no ignition sources are active if reaction solvents are involved.

  • Don Emergency PPE: Upgrade to heavy-duty butyl gloves and ensure respiratory protection if the spill is large (>50g) and outside a ventilated area.

  • Solid Spill Containment: Do not sweep the dry powder, as this creates highly inhalable dust. Gently cover the spill with damp paper towels (using water or a low-volatility solvent) to suppress dust.

  • Liquid Spill Containment (if in solution): Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do NOT use combustible materials like sawdust.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material or damp powder into a compatible, sealable high-density polyethylene (HDPE) waste container.

  • Labeling and Segregation: Label the container clearly as "Hazardous Waste: Toxic Organic Amide/Alkyne". Do not mix with acidic or aqueous heavy-metal waste streams to prevent acetylide formation in the waste drum.

  • Final Disposal: Submit a hazardous material pickup request to the Environmental Health and Safety (EHS) department for high-temperature incineration[2].

SpillResponse Spill Spill Identified (Solid or Solution) Containment Dust Suppression / Inert Absorbent Spill->Containment Collection Non-Sparking Tools to HDPE Container Containment->Collection Labeling Label: Hazardous Waste (Organic Amide) Collection->Labeling Disposal EHS Pickup for Incineration Labeling->Disposal

Caption: Emergency spill response and hazardous waste disposal pipeline.

References

  • Purdue University Radiological and Environmental Management. "Guidelines: Handling and Disposal of Chemicals." Purdue University. [Link]

Sources

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